cryptogein
Description
Properties
CAS No. |
115742-70-6 |
|---|---|
Molecular Formula |
C8H15NO2 |
Synonyms |
cryptogein |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Cryptogein Activity
Structure-Function Relationships through Molecular Modification
Investigating the intricate relationship between cryptogein's three-dimensional structure and its biological functions has been significantly advanced through molecular modification techniques, particularly site-directed mutagenesis. These approaches, often complemented by computer modeling and quantitative structure-activity relationship (QSAR) analysis, allow researchers to systematically alter specific amino acid residues and observe the resulting functional consequences wikipedia.org. This targeted modification strategy provides direct insights into how structural features dictate elicitor activity, sterol binding, receptor recognition, and subsequent signal transduction in plant cells wikipedia.org.
Site-Directed Mutagenesis and Functional Consequences on Elicitor Activity
Site-directed mutagenesis has been extensively employed to probe the functional roles of specific amino acid residues within this compound, particularly those implicated in lipid binding and biological activity. Studies have focused on residues within the hydrophobic cavity and the flexible ω-loop, regions known to be critical for elicitin function wikipedia.orguni.lu.
Another set of mutations focused on tyrosine residues, specifically Tyrosine-47 (Y47) and Tyrosine-87 (Y87), which are postulated to participate in sterol binding within the hydrophobic core of this compound uni.lu. Substituting Tyrosine-47 with Phenylalanine (Y47F) or Glycine (Y47G), and Tyrosine-87 with Phenylalanine (Y87F), allowed for the evaluation of their impact on sterol-loading efficiency, binding to plasma membrane receptors, and the induction of biological responses in tobacco cells. While the Y47F mutation only slightly affected the dissociation constant (Kd) for sterols, the Y47G replacement strongly increased this parameter, indicating a significant impact on sterol affinity.
Furthermore, the role of specific lysine (B10760008) residues in elicitin biological activity has been investigated. Site-directed mutagenesis was used to replace five selected lysine residues with threonine residues in β-elicitin this compound. The necrotic activity, measured by direct infiltration into tobacco leaves, revealed that mutants such as Lys61Thr (K61T), Lys39Thr/Lys94Thr (K39T/K94T), and Lys48Thr/Lys94Thr (K48T/K94T) exhibited lower necrotic areas compared to wild-type this compound. This highlights the importance of specific lysine residues for full elicitin activity and the induction of necrosis.
The functional consequences of these mutations extend to early defense responses, including the synthesis of active oxygen species (AOS) and changes in extracellular pH in tobacco cell suspensions. While some mutants showed altered abilities to stimulate these early events, the correlation with lipid binding capacity or the capacity to provoke early events was not always directly proportional to the induction of necrosis or expression of defense proteins wikipedia.org. For example, the L19R mutant was found to stimulate neither AOS synthesis nor pH changes, yet surprisingly induced cell death. This suggests complex and potentially bifurcating signaling pathways triggered by this compound and its variants.
Table 1: Functional Consequences of this compound Site-Directed Mutagenesis
| Mutant | Targeted Residue | Impact on Sterol/Phospholipid Binding | Impact on ROS Production | Impact on pH Changes | Necrotic Activity | Plasma Membrane Binding | Other Observations | References |
| Wild Type | N/A | +++ (high affinity) | +++ (strong induction) | +++ (strong alkalinization) | 100% Necrosis | +++ (high affinity) | Full activity | wikipedia.org |
| L41F | Leu41 | Altered | Not proportional to lipid binding | Not proportional to lipid binding | Altered | - | Altered PM fluidity | wikipedia.orgfishersci.ca |
| V84F | Val84 | Altered | Not proportional to lipid binding | Not proportional to lipid binding | Altered | - | Altered PM fluidity | wikipedia.orgfishersci.ca |
| L41F/V84F | Leu41/Val84 | Altered | Not proportional to lipid binding | Not proportional to lipid binding | Altered | - | Altered PM fluidity | wikipedia.orgfishersci.ca |
| Y47F | Tyrosine-47 | Slightly affects Kd | - | - | Altered activity | Altered specific binding | Affects sterol-elicitor complex stability | |
| Y47G | Tyrosine-47 | Strongly increases Kd | - | - | Altered activity | Altered specific binding | Affects sterol-elicitor complex stability | |
| Y87F | Tyrosine-87 | - | - | - | Altered activity | Altered specific binding | - | |
| K61T | Lysine-61 | - | - | - | Lower necrotic area (39%) | - | - | |
| K39T/K94T | Lysine-39/94 | - | - | - | Lower necrotic area (47%) | - | - | |
| K48T/K94T | Lysine-48/94 | - | - | - | Lower necrotic area (52%) | - | - | |
| L19R | Leu19 | No sterol binding, slight fatty acid binding | No stimulation | No stimulation | Very efficient cell death induction | - | - |
(Note: +++ indicates high or strong activity/affinity, - indicates not specified or reduced/no activity/affinity. Percentage values for necrosis refer to the area of necrosis in tobacco leaves compared to wild type. Data for ROS and pH changes are described as "not proportional to lipid binding" in wikipedia.org.)
Impact of Specific Amino Acid Residues on Receptor Recognition and Signal Transduction
The intricate interplay between specific amino acid residues and their impact on receptor recognition and subsequent signal transduction is fundamental to this compound's biological activity. This compound's three-dimensional structure, characterized by five α-helices, a β-sheet, and a flexible ω-loop, is central to its function uni.lu. The ω-loop, which is highly conserved and flexible, undergoes a small conformational change upon sterol binding, a change suggested to be crucial for "activating" elicitins to bind effectively to high-affinity binding sites wikipedia.orguni.lufishersci.ca.
Specific amino acid residues within this compound's hydrophobic core, particularly tyrosine residues such as Tyrosine-47 and Tyrosine-87, are directly involved in the interaction with sterols like ergosterol (B1671047) and stigmasterol (B192456) uni.lu. The formation of a sterol-elicitin complex is considered a prerequisite step for elicitins to bind to specific sites on the plant plasma membrane. Mutations in these tyrosine residues (e.g., Y47F, Y47G, Y87F) can significantly alter this compound's sterol-loading efficiency and its specific binding to high-affinity sites, thereby affecting its ability to trigger biological responses. The strong correlation between sterol removal from the plasma membrane and the enhancement of plasma membrane fluidity further underscores the importance of these sterol-protein interactions in early signaling processes.
Lysine residues also play a significant role in this compound's activity, with β-elicitins, including this compound, typically possessing 6-7 lysine residues and showing higher activity than α-isoforms with fewer lysines. Site-directed mutagenesis experiments substituting lysine residues with threonine have demonstrated a correlation between the necrotic index and the presence of specific lysine residues, indicating their direct involvement in inducing the hypersensitive response.
Upon recognition by membrane receptors or high-affinity binding sites on the plasma membrane of tobacco cells, this compound triggers a rapid cascade of intracellular signaling events. These early responses include changes in calcium ion (Ca²⁺) fluxes, the generation of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and changes in extracellular pH (medium alkalinization). This compound activates a signal pathway involving calcium channels, Ser/Thr protein kinases, phospholipase C, and protein kinase C, which contributes to AOS production and pH changes. Additionally, it activates a separate pathway involving Tyr-specific MAP-kinases that are not linked to AOS production. These signaling events ultimately lead to various defense responses, such as programmed cell death (hypersensitive response), reinforcement of cell walls, and the production of antimicrobial compounds thegoodscentscompany.com.
Analysis of Recombinant this compound Variants
The production and analysis of recombinant this compound variants have been instrumental in dissecting the structure-function relationships of this elicitor. Wild-type this compound and its mutated forms are commonly expressed using host systems like the yeast Pichia pastoris, often utilizing vectors such as pPIC9 containing the this compound gene wikipedia.org. This heterologous expression allows for the large-scale production of purified proteins necessary for detailed biochemical and biological characterization.
Characterization of these recombinant variants typically involves a combination of biochemical and biophysical techniques. Fluorescence spectrometry is a key method for evaluating the ability of this compound mutants to bind sterols and transfer phospholipids (B1166683) wikipedia.org. For instance, the initial rates of fluorescence increase after adding elicitins to micelles can quantify their sterol transfer capabilities wikipedia.org. Proteomic analysis of intercellular fluid changes in tobacco leaves and SDS-PAGE electrophoresis are also employed to assess protein production and analyze changes in the plant's defense-related proteins triggered by the mutants wikipedia.orgthegoodscentscompany.com. Furthermore, direct necrotic activity assays are performed by infiltrating mutant proteins into tobacco leaves or applying them to decapitated plants or detached leaves to measure their capacity to induce cell death and resistance.
Table 2: Characterization of Recombinant this compound Variants
| Recombinant Variant | Production System | Key Characterization Methods | Primary Findings | References |
| Wild Type this compound | Pichia pastoris | Fluorescence spectrometry, Proteomics, Necrotic activity assays, SDS-PAGE | Serves as baseline for high sterol/phospholipid binding, strong ROS and pH change induction, high necrotic activity; induces HR and SAR wikipedia.org | wikipedia.orgfishersci.ca |
| Cry V84F | Pichia pastoris | Fluorescence spectrometry, Proteomics, Necrotic activity assays | Altered sterol/phospholipid binding; changes in intercellular proteome not proportional to lipid binding; alters PM fluidity wikipedia.orgfishersci.ca | wikipedia.org |
| Cry L41F | Pichia pastoris | Fluorescence spectrometry, Proteomics, Necrotic activity assays | Altered sterol/phospholipid binding; changes in intercellular proteome not proportional to lipid binding; alters PM fluidity wikipedia.orgfishersci.ca | wikipedia.org |
| Cry V84F/L41F | Pichia pastoris | Fluorescence spectrometry, Proteomics, Necrotic activity assays | Altered sterol/phospholipid binding; changes in intercellular proteome not proportional to lipid binding; alters PM fluidity wikipedia.orgfishersci.ca | wikipedia.org |
| This compound L19R | Pichia pastoris | Fluorescence spectroscopy (lipid binding), AOS/pH changes, Cell death induction | Binds slightly to fatty acids, not sterols; no AOS/pH changes stimulation, yet very efficient cell death induction | |
| Tyrosine Mutants (e.g., Y47F, Y47G, Y87F) | Pichia pastoris | Sterol loading efficiency, Binding to plasma membrane receptors, Biological responses | Altered sterol-loading efficiency and specific binding to high-affinity sites; affects biological activities | |
| Lysine Mutants (e.g., K61T, K39T/K94T, K48T/K94T) | Pichia pastoris | Necrotic activity assays, Biochemical properties | Lower necrotic area compared to wild type; affects defense reaction and movement in plants |
Perception and Receptor Mediated Signaling at the Plasma Membrane
Identification and Characterization of Cryptogein Binding Sites
The presence of specific, high-affinity binding sites for this compound on the plasma membrane of tobacco cells has been definitively established nih.govocl-journal.org. Investigations utilizing radiolabeled this compound, such as [125I]this compound, reveal that this binding is saturable, reversible, and highly specific nih.gov. The apparent dissociation constant (Kd) for this compound binding is documented at approximately 2 nM. This value strongly correlates with the elicitor concentrations necessary to trigger observed biological activities in vivo, including calcium influx, extracellular medium alkalinization, and the production of active oxygen species (AOS) nih.govnih.govocl-journal.org.
These binding sites are scarce, estimated at roughly 100 to 220 fmoles per milligram of plasma membrane protein, which reinforces their proposed role as bona fide biological receptors ocl-journal.orgresearchgate.net. Furthermore, the binding of this compound to plasma membranes is pH-dependent, suggesting the involvement of specific ionic interactions in the binding mechanism nih.govresearchgate.net.
Table 1: Characteristics of this compound Binding to Tobacco Plasma Membrane
| Characteristic | Value/Description | Source |
| Apparent Kd | ~2 nM | nih.govnih.govocl-journal.org |
| Binding Capacity (Bmax) | ~100-220 fmoles/mg plasma membrane protein | ocl-journal.orgresearchgate.net |
| Specificity | Saturable, reversible, specific | nih.govocl-journal.org |
| pH Optimum for Binding | Around pH 7.0 | nih.gov |
| Physiological Relevance | Correlates with concentrations triggering biological responses | nih.govnih.gov |
Biochemical analyses have shed light on the molecular nature of the this compound receptor. Cross-linking studies involving this compound and tobacco plasma membrane proteins indicate that this compound interacts with a protein complex composed of two N-glycosylated protein subunits, with approximate molecular masses of 162 kDa and 50 kDa researchgate.netmuni.cz. This evidence points to the this compound receptor being an N-glycosylated heterodimeric protein muni.cz. N-glycosylation is a critical post-translational modification for receptor proteins, influencing their maturation, stability, and interactions with ligands and other membrane components, often playing a role in dimerization and functional integrity elifesciences.orgfrontiersin.orgshirazu.ac.ir.
Table 2: Putative this compound Receptor Components
| Component Type | Molecular Mass (kDa) | Glycosylation Status | Source |
| Protein Subunit 1 | 162 | N-glycosylated | researchgate.netmuni.cz |
| Protein Subunit 2 | 50 | N-glycosylated | researchgate.netmuni.cz |
| Overall Structure | Heterodimer | N-glycosylated | muni.cz |
The binding sites for this compound are not exclusively bound by this compound itself; they also accommodate other elicitins and certain lipid transfer proteins (LTPs) ocl-journal.orgmuni.czresearchgate.netmolbiolcell.org. Displacement experiments have shown that wheat LTP1 (Triticum aestivum LTP1) and this compound share identical high-affinity specific binding sites on tobacco plasma membranes nih.govocl-journal.org. The saturation levels of these sites are comparable for both proteins, and the interaction of LTP1 with these sites is reversible, akin to this compound ocl-journal.orgmolbiolcell.org.
A significant distinction, however, lies in their downstream signaling capabilities. While both this compound and LTP1 bind to the same receptor, LTP1 typically does not initiate signaling responses such as increased endocytosis or active oxygen species production, unlike this compound nih.govocl-journal.orgresearchgate.net. This implies that binding alone is insufficient to trigger a defense response; rather, the capacity of the bound protein to induce specific conformational changes in the receptor subunits dictates its biological activity ocl-journal.org. Additionally, this compound, as an elicitin, possesses sterol carrier properties, and its binding to sterols is suggested as a prerequisite for initiating defense reactions muni.czmolbiolcell.orgnih.gov. Fatty acids can also bind to this compound, competing with sterols for the same site, albeit with a lower affinity nih.gov.
Early Plasma Membrane Events Upon this compound Perception
Upon binding to its plasma membrane receptor, this compound rapidly instigates a series of early signaling events at the plasma membrane, which are essential for the subsequent activation of plant defense responses.
One of the most immediate and pronounced responses following this compound perception is a rapid and substantial plasma membrane depolarization nih.govnih.govmuni.cz. Within the first 1 to 5 minutes of this compound application, the plasma membrane potential of tobacco cells can rapidly depolarize from approximately -160 mV to -50 mV nih.gov. This rapid depolarization is intrinsically linked to dynamic changes in ion fluxes, particularly the efflux of anions such as chloride (Cl-) and nitrate (B79036) (NO3-), alongside an influx of calcium (Ca2+) nih.govnih.govmuni.czoup.comresearchgate.net. The outflow of anions like Cl- and NO3- can directly contribute to the observed membrane depolarization oup.comresearchgate.netplos.org. It has been proposed that this depolarization can, in turn, facilitate further Ca2+ influx via voltage-dependent Ca2+ channels, initiating an "ion channel cascade" oup.com.
Table 3: Plasma Membrane Depolarization Induced by this compound
| Event | Timing (post-treatment) | Magnitude of Change | Associated Ion Fluxes | Source |
| Rapid Plasma Membrane Depolarization | Within 5 min | From -160 mV to -50 mV (approx.) | Anion efflux (Cl-, NO3-), Ca2+ influx | nih.govnih.govmuni.czoup.comresearchgate.netplos.org |
Concurrently with plasma membrane depolarization, this compound triggers a rapid and often biphasic extracellular alkalinization nih.govmuni.czoup.comapsnet.org. This alteration in extracellular pH is characterized by an initial rapid and transient increase, succeeded by a slower and more prolonged period of alkalinization oup.com. The onset of this alkalinization typically follows closely after the initiation of Ca2+ influx, suggesting its position as a downstream event in the this compound signaling pathway molbiolcell.orgoup.comapsnet.org. Extracellular alkalinization is associated with the activity of ion channels and transporters, and pharmacological evidence points to a mechanistic relationship between Ca2+ influx, Cl- efflux, protein phosphorylation, and the subsequent pH shifts oup.complos.orgapsnet.org. This alkalinization, along with other early events, signifies a swift change in the cellular microenvironment, vital for activating subsequent defense mechanisms apsnet.orgoup.com.
Table 4: Extracellular Alkalinization Dynamics Induced by this compound
| Event | Timing (lag time) | Description of Change | Contributing Factors | Source |
| Extracellular Alkalinization | ~116 ± 5 s | Biphasic: rapid/transient increase followed by slow/prolonged alkalinization | Ion fluxes (Ca2+ influx, Cl- efflux), protein phosphorylation | nih.govmolbiolcell.orgoup.complos.orgapsnet.org |
Initiation of Clathrin-Mediated Endocytosis
This compound significantly impacts membrane dynamics by stimulating endocytosis in tobacco Bright Yellow-2 (BY-2) cells ereztech.com. This stimulation is a specific component of the this compound-elicited signal transduction pathway, as a lipid transfer protein that binds to the same receptor without triggering signaling does not induce increased endocytosis ereztech.comamericanelements.com.
The primary mechanism by which this compound stimulates internalization of plasma membrane components is through clathrin-mediated endocytosis (CME) ereztech.comtcichemicals.comamericanelements.comwikipedia.orgfishersci.ca. Observations using transmission electron microscopy (TEM) have shown an increase in clathrin-coated pits (CCPs) forming at the plasma membrane surface ereztech.com.
Detailed Research Findings:
Kinetics and Specificity : A transitory stimulation of CME, evidenced by increased internalization of the lipophilic dye FM4-64 and CCP density, occurs within the first 15 minutes after this compound application ereztech.comamericanelements.com. This process is sensitive to inhibitors of receptor-mediated endocytosis, such as tyrphostin A23, which blocks both FM4-64 internalization and CME increases ereztech.comamericanelements.com.
Correlation with Reactive Oxygen Species (ROS) : The kinetics of the transient increase in CCPs closely aligns with the transient production of ROS, which also peaks within the first 15 minutes post-elicitation ereztech.comamericanelements.com. Crucially, this compound-induced CME is dependent on ROS production by the NADPH oxidase NtrbohD; in tobacco BY-2 cells where NtrbohD expression is suppressed, the stimulation of CCP formation is inhibited ereztech.comamericanelements.com.
Role in Defense Gene Expression : While the inhibition of this compound-induced CME by constitutive expression of the clathrin heavy chain (CHC) hub domain does not affect very early signaling events (like ion fluxes or ROS production), it significantly reduces the expression of defense-associated genes tcichemicals.com. This indicates that CME, although occurring downstream of initial signaling events, is an essential step for the full activation of the plant's defense transcriptome and immune response tcichemicals.com.
Endocytosis, particularly CME, thus represents a vital cellular process in the plant immune response, facilitating the internalization of elicitor-receptor complexes and contributing to the propagation and fine-tuning of defense signaling triggered by elicitors like this compound 16streets.com.
Data Tables
The following tables summarize key information related to this compound's signaling and its impact on clathrin-mediated endocytosis:
Table 1: Early this compound-Induced Signaling Events and Their Dependencies
| Signaling Event | Approximate Timing (Post-Elicitation) | Dependencies/Requirements | Key Components Involved |
| Receptor Binding | Immediate | High-affinity plasma membrane receptor | Unidentified receptor |
| Protein Phosphorylation | Early | – | Protein kinases |
| Cytosolic Ca²⁺ Influx | Minutes | Protein phosphorylation, Ca²⁺ channels | Ca²⁺ channels |
| Anion (Cl⁻) Efflux | Minutes | Ca²⁺ influx | SLAC1 (S-type anion channel) |
| Membrane Depolarization | Minutes | Ion fluxes (Ca²⁺ influx, Cl⁻ efflux) | – |
| ROS Production | Within 15 minutes | Ca²⁺ influx, Cl⁻ efflux, protein phosphorylation | NADPH oxidase (NtrbohD) |
| Nitric Oxide Production | Early | – | – |
| Extracellular Alkalinization | Early | – | – |
| MAPK Activation | Early | – | MAP Kinases |
| CME Initiation | Within 15 minutes | ROS production (NtrbohD-dependent) | Clathrin, Adaptor proteins (AP-2), CCPs |
| Defense Gene Expression | Later (reduced if CME inhibited) | Downstream of early signaling, dependent on CME for full expression | – |
Intracellular Signal Transduction Pathways Activated by Cryptogein
Ion Fluxes as Primary Second Messengers
The perception of cryptogein by the plant cell surface initiates a series of rapid changes in plasma membrane permeability. These changes lead to distinct and measurable fluxes of various ions, including a significant influx of calcium ions and effluxes of potassium, chloride, and nitrate (B79036) ions. These ion movements are among the earliest detectable responses to this compound and are fundamental to the subsequent activation of defense mechanisms.
One of the hallmark early events in this compound signaling is a pronounced and sustained increase in the cytosolic free calcium concentration ([Ca2+]cyt) nih.govnih.govnih.gov. This increase is primarily initiated by an influx of extracellular Ca2+ into the cell nih.govnih.gov. The application of this compound to tobacco cells leads to a rapid stimulation of Ca2+ influx within the first few minutes of treatment nih.govnih.gov. This influx is not a transient event; a sustained entry of Ca2+ is required for at least the first hour to initiate downstream responses nih.gov.
The resulting elevation in [Ca2+]cyt is characterized by a specific "signature": a long-sustained increase that is responsible for the activation of various downstream signaling components, including mitogen-activated protein kinases (MAPKs), depolymerization of microtubules, activation of defense genes, and ultimately, cell death nih.gov. The initial phase of the [Ca2+]cyt increase involves both an influx from the external medium and a subsequent release of Ca2+ from internal stores nih.gov.
The influx of extracellular calcium is mediated, at least in part, by voltage-dependent calcium channels (VDCCs) nih.govnih.gov. These channels are a class of ion channels that are activated by changes in the electrical membrane potential wikipedia.orgguidetopharmacology.orgguidetopharmacology.org. The depolarization of the plasma membrane, which is another early response to this compound, is thought to trigger the opening of these VDCCs, allowing the influx of Ca2+ down its electrochemical gradient nih.gov.
Research has identified putative VDCCs, homologous to two-pore channels (TPCs), that are involved in the this compound-induced Ca2+ transients. In tobacco BY-2 cells, the cosuppression of NtTPC1A and NtTPC1B, two identified putative VDCCs, resulted in the inhibition of the rise in cytosolic free Ca2+ concentration in response to this compound nih.gov. This genetic evidence strongly suggests that these channels are crucial for the Ca2+ mobilization induced by the elicitor and play a significant role in the downstream signal transduction pathway leading to defense responses nih.gov. The inhibition of this compound-induced Ca2+ influx by blocking the associated anion efflux further supports the involvement of voltage-dependent channels, as the anion efflux is a key contributor to membrane depolarization nih.gov.
While the initial trigger for the rise in [Ca2+]cyt is the influx of extracellular calcium, internal calcium stores also play a significant role in shaping the calcium signal nih.gov. The initial influx of Ca2+ can trigger a further release of calcium from intracellular compartments, such as the endoplasmic reticulum and vacuole, a process known as calcium-induced calcium release (CICR) nih.govscience.gov. This amplifies and prolongs the cytosolic calcium transient.
A significant and rapid efflux of nitrate (NO3-) is a key event in the this compound signaling pathway nih.govnih.gov. This nitrate efflux occurs after a lag period of approximately 5 minutes and is sensitive to anion channel blockers nih.gov. The movement of this negatively charged ion out of the cell is a major contributor to the depolarization of the plasma membrane nih.govnih.gov.
This depolarization, in turn, is a critical upstream event for the activation of voltage-dependent Ca2+ channels and the subsequent influx of Ca2+ nih.gov. Pharmacological inhibition of the nitrate efflux has been shown to prevent the this compound-induced plasma membrane depolarization and the subsequent Ca2+ influx, highlighting the essential role of this anion efflux in initiating the calcium-dependent signaling cascade nih.gov. The molecular basis for nitrate efflux is beginning to be understood with the identification of specific nitrate excretion transporters in the plasma membrane scispace.com.
The critical role of ion fluxes in the this compound response has been elucidated through the use of various pharmacological agents that modulate the activity of specific ion channels nih.govnih.govnih.gov. These studies have provided valuable insights into the sequence and interdependence of the different ion movements.
Inhibitors of calcium channels, such as lanthanum (La3+), have been shown to block the this compound-induced Ca2+ influx and suppress downstream defense responses nih.govnih.gov. Similarly, anion channel blockers have been instrumental in dissecting the role of anion effluxes nih.govnih.gov. For instance, agents like niflumic acid and glibenclamide have been shown to inhibit the this compound-induced nitrate and chloride effluxes nih.govresearchgate.net. This inhibition, in turn, prevents the depolarization of the plasma membrane and the subsequent Ca2+ influx, effectively blocking the downstream signaling cascade that leads to the hypersensitive response nih.gov. The use of these pharmacological tools has been crucial in establishing the hierarchical relationship between the different ion fluxes, with anion efflux acting as an early and essential event that precedes and enables the critical influx of calcium.
| Ion Flux | Direction | Key Channels/Mechanisms | Pharmacological Modulators (Inhibitors) | Downstream Effects |
| Calcium (Ca2+) | Influx | Voltage-Dependent Calcium Channels (e.g., NtTPC1A/B), Calcium-Induced Calcium Release from internal stores | Lanthanum (La3+) | Activation of MAPKs, microtubule depolymerization, defense gene activation, hypersensitive response |
| Potassium (K+) | Efflux | Depolarization-activated K+ channels | Tetraethylammonium | Contributes to membrane potential changes and hypersensitive response |
| Chloride (Cl-) | Efflux | Anion channels | Niflumic acid, Glibenclamide | Plasma membrane depolarization |
| Nitrate (NO3-) | Efflux | Anion channels (e.g., NAXT1) | Niflumic acid, Glibenclamide | Plasma membrane depolarization, activation of voltage-dependent Ca2+ channels |
Calcium Influx and Cytosolic Calcium Transients ([Ca2+]cyt)
Protein Phosphorylation Cascades
The perception of this compound by plant cells initiates a complex and rapid series of intracellular events, with protein phosphorylation serving as a central mechanism for signal transduction. This process, involving the reversible addition of phosphate (B84403) groups to proteins, is orchestrated by protein kinases (PKs) and counter-regulated by protein phosphatases (PPs). nih.govyoutube.com This dynamic interplay acts as a molecular switch, translating the external this compound signal into a wide array of defense responses. The initial signal transduction of this compound involves upstream protein phosphorylation, which modifies the balance between the activities of specific protein kinases and protein phosphatases. nih.govapsnet.org
Role of Protein Phosphatases (PPs) in Signal Deactivation and Modulation
Protein phosphorylation is a reversible process, and the removal of phosphate groups is catalyzed by protein phosphatases (PPs). nih.gov These enzymes are critical for signal termination and modulation, ensuring that the defense response is tightly controlled and switched off when no longer needed. nih.gov In the context of this compound signaling, PPs appear to be constitutively active, maintaining a low basal level of phosphorylation on key signaling proteins. nih.govapsnet.org
Evidence for their role comes from studies using PP inhibitors like calyculin A and okadaic acid. nih.govapsnet.org Treatment of tobacco cells with calyculin A was found to mimic the effects of this compound, inducing calcium influx, the production of active oxygen species (AOS), and extracellular alkalinization. nih.govapsnet.org This suggests that the this compound signal transduction pathway involves the inhibition of specific PPs. nih.gov By inhibiting these phosphatases, the activity of protein kinases is enhanced, leading to a rapid and significant increase in the phosphorylation of target proteins and the activation of defense responses. nih.govapsnet.org Therefore, the balance between protein kinase and protein phosphatase activity is crucial for determining the amplitude and duration of the signal. nih.gov
Identification of Phosphoproteins Involved in Early Signaling Events
To understand the immediate downstream effects of the kinase cascades, researchers have focused on identifying proteins that are rapidly phosphorylated following this compound exposure. Using 2-D electrophoresis and radiolabeling techniques, studies on tobacco cells have identified a set of early phosphoproteins. nih.govapsnet.org
Within just five minutes of this compound treatment, at least 19 distinct polypeptides showed a significant increase in phosphorylation. nih.govapsnet.org The phosphorylation of these proteins is a critical early step in the signaling cascade. Further investigation revealed that the phosphorylation of 12 of these 19 proteins was dependent on the influx of extracellular calcium, highlighting the bifurcation of the signaling pathway into calcium-dependent and calcium-independent branches. nih.govapsnet.org Treatment with the phosphatase inhibitor calyculin A induced the phosphorylation of 18 of these 19 polypeptides, reinforcing the idea that their phosphorylation status is controlled by a balance of kinase and phosphatase activity. nih.govapsnet.org
The table below summarizes the findings on these early phosphorylated proteins.
| Total Phosphoproteins Identified | Time to Phosphorylation | Calcium-Dependent Phosphoproteins | Phosphoproteins Induced by Calyculin A |
| 19 | 5 minutes | 12 | 18 |
The identification of these phosphoproteins provides valuable targets for future research to unravel the precise molecular mechanisms that link this compound perception to the activation of plant defense responses. nih.gov
Production of Reactive Oxygen Species (ROS) and Nitric Oxide (NO)
Upon recognition by the plant cell, this compound triggers a rapid and transient generation of ROS and NO, which function as critical secondary messengers in the defense signaling cascade.
Activation of NADPH Oxidase (e.g., NtrbohD) for Superoxide (B77818) Production
A primary event in this compound signaling is the activation of a plasma membrane-bound NADPH oxidase. nih.gov In tobacco (Nicotiana tabacum), this enzyme is well-characterized as NtrbohD, a homolog of the mammalian gp91phox subunit. nih.govnih.gov Activation of NtrbohD leads to the rapid production of superoxide anions (O₂⁻) in the extracellular space by transferring electrons from cytosolic NADPH to molecular oxygen. nih.gov This oxidative burst is a hallmark of the plant's initial response to elicitors. The resulting superoxide is a short-lived radical that can subsequently be converted to other ROS, such as hydrogen peroxide (H₂O₂), which are more stable and play further roles in signaling. nih.gov
Correlation between ROS Production and Clathrin-Mediated Endocytosis
Research has established a direct link between the this compound-induced oxidative burst and the process of clathrin-mediated endocytosis (CME). nih.govnih.gov Treatment of tobacco Bright Yellow-2 (BY-2) cells with this compound stimulates a transitory increase in the formation of clathrin-coated pits at the plasma membrane within the first 15 minutes. nih.govresearchgate.net The kinetics of this endocytic stimulation closely mirror the timing of transient ROS production. nih.govresearchgate.net
Crucially, this stimulation of CME is dependent on the ROS generated by NtrbohD. nih.gov In transgenic BY-2 cells where NtrbohD expression is silenced (via antisense cDNA), this compound fails to stimulate the increase in clathrin-coated pits. nih.govresearchgate.net This demonstrates that ROS production by NADPH oxidase is a necessary upstream signal for the enhancement of clathrin-mediated endocytosis during the early stages of elicitation. nih.gov This process can be blocked by inhibitors of receptor-mediated endocytosis, such as tyrphostin A23, further confirming the nature of the endocytic event. nih.govresearchgate.net
| Experimental System | Treatment | Key Observation | Conclusion |
|---|---|---|---|
| Tobacco BY-2 Cells | This compound | Transient increase in clathrin-coated pits within 15 minutes. | This compound stimulates clathrin-mediated endocytosis. |
| Tobacco BY-2 Cells | This compound + Tyrphostin A23 | Blockage of increased endocytosis. | The process is a form of receptor-mediated endocytosis. |
| NtrbohD-antisense Tobacco BY-2 Cells | This compound | No stimulation of clathrin-coated pit formation. | ROS production via NtrbohD is required for stimulated endocytosis. |
Nitric Oxide Synthesis and its Interplay with ROS in Signaling
In addition to ROS, this compound also induces the production of nitric oxide (NO), another key signaling molecule in plant defense. nih.gov The synthesis of NO in tobacco cells following this compound treatment is, in part, regulated by a ROS-dependent pathway involving NtrbohD. nih.gov This indicates a hierarchical signaling relationship where the initial oxidative burst contributes to the subsequent generation of NO. nih.gov
A complex interplay exists between NO and ROS. While ROS can promote NO synthesis, NO can, in turn, down-regulate the level of H₂O₂. nih.gov This reciprocal regulation allows for fine-tuning of the signaling cascade. Furthermore, the co-production of superoxide and NO can lead to the formation of peroxynitrite (ONOO⁻). nih.gov Peroxynitrite itself acts as a signaling molecule, observed to negatively regulate the expression of certain this compound-induced genes, thereby mitigating some of the effects of NO and ROS. nih.gov Evidence also suggests that NO requires the activity of NtrbohD to induce cell death, highlighting the critical nature of this interplay in determining cellular fate. nih.gov
| Molecule | Role/Interaction | Reference |
|---|---|---|
| ROS (via NtrbohD) | Partially regulates the production of NO. | nih.gov |
| Nitric Oxide (NO) | Down-regulates the level of H₂O₂. | nih.gov |
| Peroxynitrite (ONOO⁻) | Formed from NO and O₂⁻; negatively regulates some this compound-induced genes. | nih.gov |
| Nitric Oxide (NO) | Requires NtrbohD activity to induce cell death. | nih.gov |
Cross-Talk with Phytohormone Signaling Pathways
The initial signals generated by ROS and NO are integrated into the broader plant defense network through crosstalk with phytohormone signaling pathways, primarily those of jasmonic acid and salicylic (B10762653) acid.
Jasmonic Acid (JA) Pathway Activation
This compound perception can activate the jasmonic acid (JA) signaling pathway. Studies in tomato have indicated that the activity of β-cryptogein is mediated by both jasmonic acid and ethylene (B1197577) signaling pathways. researchgate.net The JA pathway is a well-established signaling cascade in response to pathogens and wounding. nih.gov Activation typically involves the synthesis of the biologically active conjugate, jasmonoyl-isoleucine (JA-Ile), which is perceived by its receptor COI1. This perception leads to the degradation of JAZ repressor proteins, thereby releasing transcription factors (like MYC2) that activate the expression of JA-responsive defense genes. frontiersin.org
Salicylic Acid (SA) Pathway Activation
The salicylic acid (SA) pathway is another cornerstone of plant immunity, particularly in establishing systemic acquired resistance (SAR). This compound treatment in tobacco triggers a signaling pathway that involves SA. apsnet.org This is evidenced by the observation that SA is required for the NO-mediated induction of the Salicylic Acid-Induced Protein Kinase (SIPK), a mitogen-activated protein kinase (MAPK). apsnet.org In transgenic tobacco plants (NahG) that are unable to accumulate SA, the ability of NO to activate SIPK is suppressed. apsnet.org This places SA downstream of NO in this specific branch of the signaling cascade and demonstrates that this compound utilizes an SA-dependent pathway to activate key defense-related kinases. apsnet.org
Ethylene Signaling Pathway Involvement
The perception of this compound by plant cells initiates a cascade of defense responses, among which the production of the gaseous hormone ethylene plays a crucial role. Ethylene is a key signaling molecule in plant immunity, mediating a wide array of defense mechanisms. The involvement of the ethylene signaling pathway in the response to this compound is characterized by the rapid biosynthesis of ethylene and the subsequent activation of downstream signaling components, leading to the expression of defense-related genes.
Ethylene Biosynthesis and its Regulation
Upon recognition of this compound, tobacco (Nicotiana tabacum) cells exhibit a significant and rapid increase in ethylene production. This induction of ethylene biosynthesis is a critical component of the plant's defense signaling network. Research has shown that this compound treatment leads to a biphasic pattern of ethylene production. An initial, transient burst of ethylene occurs within the first few hours, followed by a second, more sustained and massive increase. nih.gov This biphasic production suggests a complex regulatory mechanism controlling ethylene synthesis in response to the elicitor.
The synthesis of ethylene is primarily regulated by two key enzymes: 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO). nih.govnih.gov this compound perception leads to the transcriptional upregulation of genes encoding these enzymes. Studies have demonstrated that this compound induces the expression of transcripts for ACC oxidase and S-adenosyl-L-methionine synthetase, a precursor for the ethylene biosynthesis pathway. nih.gov
While direct studies on this compound's effect on specific ACS isoforms are limited, research on plant defense responses to pathogens in tobacco provides valuable insights. For instance, in response to the hemibiotrophic pathogen Phytophthora parasitica, a biphasic ethylene production was observed, with different ACS isoforms being involved in each phase. The initial phase was associated with the activity of NtACS4, while the second, larger peak was linked to NtACS1. nih.gov This suggests a sophisticated regulation of ethylene biosynthesis at the genetic level, which is likely also at play in the response to this compound.
Table 1: Kinetics of Ethylene Production in Tobacco Plants in Response to this compound and Phytophthora parasitica var nicotianae (Ppn) Inoculation
| Time Post-Treatment (hours) | Ethylene Production (Ppn-inoculated) | Ethylene Production (this compound-treated) |
|---|---|---|
| 1 | Initial transient increase | - |
| 3 | Peak of initial phase | - |
| 6 | - | Significant peak |
| 12 | Start of second increase | - |
| 24 | - | Smaller second peak |
| 36 | - | Smaller second peak |
| 48 | Massive second peak | - |
| 72 | Sustained massive production | - |
Core Signaling Components: EIN2 and CTR1
The canonical ethylene signaling pathway involves several key protein components, with ETHYLENE INSENSITIVE 2 (EIN2) and CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1) playing central roles. plu.mx CTR1, a Raf-like protein kinase, acts as a negative regulator of the pathway. In the absence of ethylene, CTR1 is active and phosphorylates EIN2, thereby repressing downstream signaling. The binding of ethylene to its receptors inactivates CTR1, leading to the dephosphorylation of EIN2. This allows the C-terminal portion of EIN2 to be cleaved and translocate to the nucleus, where it activates downstream transcription factors.
While direct experimental evidence detailing the specific modulation of EIN2 and CTR1 activity by this compound is not yet extensively documented, the induction of ethylene production by this compound strongly implies the involvement of this core signaling module. The observed ethylene-dependent responses downstream of this compound perception are consistent with the established model of ethylene signaling, where the this compound-induced ethylene would lead to the inactivation of CTR1 and the subsequent activation of EIN2.
Activation of Ethylene Response Factors (ERFs)
The activation of the ethylene signaling pathway culminates in the activation of a family of transcription factors known as Ethylene Response Factors (ERFs). nih.gov ERFs belong to the APETALA2/ERF superfamily of plant-specific transcription factors and play a crucial role in regulating the expression of a wide range of defense-related genes. nih.gov
Upon activation of the ethylene signaling cascade by this compound, the signal is transduced to the nucleus, leading to the activation of ERFs. Research has shown that this compound treatment induces the expression of transcripts encoding APETALA2-type ethylene-responsive element-binding proteins. nih.gov These ERFs then bind to specific cis-acting elements, such as the GCC-box, in the promoters of target genes, thereby modulating their transcription. nih.gov
The activation of ERFs by the this compound-induced ethylene signal is a critical step in orchestrating a broad spectrum of defense responses. These can include the production of pathogenesis-related (PR) proteins, the synthesis of antimicrobial compounds, and the reinforcement of the plant cell wall. The specific set of ERFs activated and the downstream genes they regulate likely contribute to the specificity of the defense response against different pathogens and elicitors.
Transcriptional and Post Transcriptional Reprogramming
Differential Gene Expression Profiling in Response to Cryptogein Elicitation
Differential gene expression profiling is a critical approach used to identify genes that exhibit significant changes in expression levels between control and this compound-treated conditions. This analysis provides valuable insights into the biological pathways activated during the elicitor-induced defense response cd-genomics.com. This compound is known to induce a wide array of rapid and extensive transcriptional changes in its target plant species nih.gov.
To gain a comprehensive understanding of this compound's influence on plant gene expression, researchers have employed genome-wide transcriptomic technologies, including microarrays and RNA sequencing (RNA-Seq) nih.govresearchgate.netcd-genomics.com. These technologies allow for the simultaneous quantification of thousands of transcripts, providing a broad overview of the transcriptional landscape.
A significant study utilizing microarray analysis on tobacco BY-2 cells revealed that this compound elicitation led to substantial changes in gene expression, with 3819 unigenes exhibiting more than a four-fold alteration in their expression levels nih.govresearchgate.net. RNA-Seq, a newer technology, offers enhanced sensitivity and a wider dynamic range compared to microarrays, making it particularly adept at detecting novel transcripts and those present in low abundance. Both techniques are indispensable for detailed transcriptome analysis, with their concordance influenced by factors such as the specific chemical treatment and transcript abundance cd-genomics.comrna-seqblog.comcrownbio.comthermofisher.com.
Calcium (Ca²⁺) signaling plays a pivotal role in mediating plant defense responses triggered by elicitors like this compound medcraveonline.comnih.govresearchgate.netnih.gov. Upon this compound recognition, a rapid influx of Ca²⁺ into the plant cell cytoplasm occurs, subsequently leading to downstream Ca²⁺-dependent transcriptional changes medcraveonline.comnih.gov.
Genome-wide microarray studies in tobacco BY-2 cells have provided detailed insights into the Ca²⁺ dependency of this compound-induced transcriptional reprogramming. A remarkable 90% of the 3819 unigenes identified as differentially expressed (showing more than a four-fold change) were found to be Ca²⁺-dependent, as evidenced by their sensitivity to lanthanum chloride, a known Ca²⁺ channel blocker nih.govresearchgate.net. The most significantly upregulated Ca²⁺-dependent transcripts were primarily associated with defense responses and the oxylipin pathway nih.govresearchgate.net. Furthermore, the upregulation of Calmodulin (CaM) and calcium-transporting ATPase-2 in this compound-elicited plants underscores the importance of Ca²⁺-dependent signaling pathways medcraveonline.commedcraveonline.com. While the majority of responses are Ca²⁺-dependent, ongoing research continues to explore potential Ca²⁺-independent pathways involved in the elicitor's effects nih.gov.
Regulation of Defense-Related Gene Families
This compound effectively induces the transcriptional activation of numerous gene families crucial for plant defense. This activation contributes to various protective mechanisms, including the synthesis of pathogenesis-related proteins and the reinforcement of cell walls nih.govusp.br.
This compound is a powerful inducer of pathogenesis-related (PR) protein genes in tobacco plants core.ac.uknih.govmuni.czapsnet.orgresearchgate.net. PR proteins are a diverse group of proteins that accumulate in plants in response to pathogen infection or elicitor treatment and are widely recognized as molecular markers for systemic acquired resistance (SAR) nih.govcore.ac.ukresearchgate.netcuni.czfrontiersin.org.
Studies have shown the induction of specific PR gene families, including PR-1a, PR-2, and PR-5, following this compound application core.ac.ukapsnet.orgresearchgate.net. The expression of PR-1a transcripts, for instance, displays a complex, three-step regulatory pattern: initial accumulation in response to this compound, followed by a transient suppression upon subsequent pathogen challenge, and then a re-induction during the establishment and expression of the SAR phenotype core.ac.uk.
The regulatory mechanisms of PR gene expression can vary in their dependence on signaling molecules such as salicylic (B10762653) acid (SA). While the expression of PR-1a, PR-2, and PR-5 is largely SA-dependent, some PR genes, such as basic PR-1, PR-3 (chitinase), and PR-4, exhibit SA-independent induction pathways in response to this compound apsnet.org. Additionally, environmental factors like light can modulate PR gene expression, with light potentially delaying the this compound-induced increase in defense gene expression nih.gov.
Table 1: Selected Pathogenesis-Related (PR) Protein Gene Expression in Tobacco upon this compound Elicitation
| Gene | Type/Function | Response to this compound | Salicylic Acid (SA) Dependence |
| PR-1a | Pathogenesis-Related Protein | Upregulated (initial accumulation, transient suppression, re-induction) core.ac.uknih.govapsnet.org | SA-dependent apsnet.org |
| PR-2 | β-1,3-glucanase | Upregulated core.ac.ukapsnet.org | SA-dependent apsnet.org |
| PR-5 | Thaumatin-like protein | Upregulated core.ac.ukapsnet.org | SA-dependent (reduced/delayed accumulation in SA-depleted plants) apsnet.org |
| Basic PR-1 | Pathogenesis-Related Protein | Upregulated apsnet.org | SA-independent apsnet.org |
| PR-3 | Chitinase | Upregulated apsnet.org | SA-independent apsnet.org |
| PR-4 | Pathogenesis-Related Protein | Upregulated apsnet.org | SA-independent apsnet.org |
One of the critical plant defense mechanisms against pathogens is the strengthening of the cell wall, which acts as a physical barrier to restrict pathogen entry and spread nih.govusp.brresearchgate.netfrontiersin.org. This compound elicitation induces changes that significantly contribute to this cell wall reinforcement nih.govoup.com.
Genome-wide transcriptomic analyses have identified "cell wall reinforcement" as a prominent functional category of genes affected by this compound in tobacco BY-2 cells nih.govresearchgate.net. This process involves the oxidative cross-linking of various cell wall components, including the deposition of callose and lignins usp.broup.com. Studies have shown that this compound treatment leads to modifications in the tobacco cell wall, such as the formation of a calcium pectate gel due to the reorganization of pectin (B1162225) in the middle lamellae. This structural alteration results in a drastic reduction in cell wall digestibility by hydrolytic enzymes oup.com. Active oxygen species (AOS) are thought to play a role in mediating this crucial cell wall strengthening process oup.com.
This compound-induced defense responses are often accompanied by the production of reactive oxygen species (ROS), which can be damaging if not properly regulated. To counteract this oxidative stress and maintain cellular homeostasis, plants upregulate the expression and activity of various antioxidant enzymes medcraveonline.commedcraveonline.compeerj.comotago.ac.nzfrontiersin.org.
Table 2: Antioxidant Enzyme Gene Expression/Activity in Response to this compound
| Enzyme | Function | Fold Change (Example from Bacopa monnieri transgenic plants) | Notes |
| Superoxide (B77818) Dismutase (SOD) | Catalyzes dismutation of superoxide to H₂O₂ peerj.comfrontiersin.org | 3.0-5.0-fold increase medcraveonline.commedcraveonline.com | Essential in ROS signaling pathways frontiersin.org |
| Ascorbate (B8700270) Peroxidase (APX) | Neutralizes H₂O₂ to water using ascorbate peerj.com | 2.3-3.0-fold increase medcraveonline.commedcraveonline.com | Involved in the ascorbate-glutathione cycle peerj.com |
| Catalase (CAT) | Decomposes H₂O₂ to water and oxygen peerj.comfrontiersin.org | 2.6-fold increase medcraveonline.commedcraveonline.com | Plays a central role in H₂O₂ signaling frontiersin.org |
Transcription Factors Orchestrating Defense Responses (e.g., WRKY, EIN3-3)
The perception of this compound by plant cells triggers extensive transcriptional and post-transcriptional reprogramming, which is crucial for orchestrating defense responses, including cell wall reinforcement and localized cell death frontiersin.orgresearchgate.net. This compound initiates a complex signal transduction cascade upon binding to a plasma membrane receptor, leading to the activation of various protein kinases, such as wound-induced protein kinase (WIPK), salicylic acid-induced protein kinase (SIPK), and tobacco mitogen-activated protein kinase (MAPK) Ntf4 nih.govpnas.org.
Key transcription factors, including WRKY and EIN3-3 (Ethylene-Insensitive3), are significantly modulated in response to this compound. These transcription factors are integral to MAPK and hormone signaling pathways that play critical roles in PAMP-triggered immunity (PTI) and effector-triggered immunity (ETI) researchgate.net. Research on crypt-transgenic Bacopa monnieri plants revealed a 3.0-fold increase in EIN3 levels, alongside a downregulation of its regulator, an F-box protein, indicating the induction of the Jasmonic acid-Ethylene (JA-ET) signaling pathway medcraveonline.commedcraveonline.com. This highlights the involvement of multiple defense signaling pathways in this compound-induced elicitation medcraveonline.commedcraveonline.com.
Table 1: Influence of this compound on Key Transcription Factors and Signaling Pathways
| Element | Observed Effect in Response to this compound | Magnitude/Mechanism | Reference |
| EIN3 Levels | Increase | 3.0-fold increase in crypt-transgenic Bacopa monnieri, indicating JA-ET signaling pathway induction. Downregulation of F-box protein (regulator). | medcraveonline.commedcraveonline.com |
| WRKY42 | Differentially Expressed Gene (DEG) | Implicated in MAPK and hormone signaling pathways, playing roles in PTI and ETI, and supporting hypersensitive response. | researchgate.net |
| WIPK, SIPK, Ntf4 (MAPKs) | Activation | Activation of these protein kinases occurs after this compound binding to its receptor, leading to downstream calcium influxes and transcriptional changes, ultimately contributing to disease resistance. | nih.govpnas.org |
Impact on Metabolic Pathways and Biosynthesis
This compound profoundly impacts various metabolic pathways within plants, redirecting resources and activating defense-related biosynthesis.
Activation of the Phenylpropanoid Pathway
The phenylpropanoid pathway is a critical metabolic route in plants for the biosynthesis of a diverse array of secondary metabolites, including phytoalexins, lignin, and salicylic acid (SA), which are crucial for defense against pathogens muni.czresearchgate.netmlsu.ac.in. This compound has been shown to remodel phenylpropanoid metabolism in tobacco cell suspension cultures in a calcium-dependent manner nih.govplos.org.
A key enzyme in this pathway, phenylalanine-ammonia lyase (PAL), which catalyzes the first committed step in phenylpropanoid biosynthesis, is rapidly activated by this compound pnas.orgmuni.cz. Studies have shown that PAL mRNA concentration is elevated as early as 3 hours after this compound treatment and remains consistently high for up to 24 hours muni.cz. Furthermore, in crypt-transformed hairy roots of Tylophora indica, increased gene expressions of PAL and 4-coumarate:CoA ligase (4CL) were observed, along with enhanced activities of their respective enzymes, supporting the accumulation of phenolic compounds researchgate.net.
Modulation of the Oxylipin Pathway
The oxylipin pathway generates a large family of lipid-derived signaling molecules from polyunsaturated fatty acids, such as linolenic and linoleic acids, through the action of lipoxygenases (LOXs), α-dioxygenases (α-DOX), and monoxygenases asm.org. These compounds play crucial roles in plant defense and development asm.org.
This compound treatment significantly modulates the oxylipin pathway, particularly by inducing the 9-lipoxygenase (9-LOX) pathway nih.govnih.gov. The effect of this compound on oxylipin metabolism is notably influenced by light conditions. In this compound-elicited tobacco leaves, light has been found to inhibit both 9-LOX oxylipin metabolism and hypersensitive response (HR) cell death nih.gov. Conversely, in dark conditions, this compound-induced cell death is independent of hydrogen peroxide (H2O2) and is accompanied by the production of 9-LOX pathway products, indicating that oxylipin biosynthesis is essential for HR and cell death in the dark nih.govnih.gov. Both 9-LOX and α-DOX-1 pathways contribute to defense responses by regulating oxidative stress and cell death asm.org.
Influence on Primary Metabolism (e.g., Glucose Transport Inhibition, Pentose (B10789219) Phosphate (B84403) Pathway, Glycolysis)
This compound exerts a rapid and profound influence on primary plant metabolism, impacting sugar transport and central metabolic pathways.
Glucose Transport Inhibition: One of the immediate effects of this compound in tobacco cells is the total inhibition of glucose uptake nih.govoup.com. This inhibition is not attributed to plasma membrane depolarization but rather to the direct inhibition of glucose transporter(s) via a calcium-dependent phosphorylation process nih.govoup.com. This blockage of glucose uptake is associated with a significant decrease in cellular oxygen uptake and a substantial depolarization of the mitochondrial membrane, factors that contribute to hypersensitive cell death nih.govoup.com. Notably, while glucose and sucrose (B13894) uptake are inhibited, fructose (B13574) uptake remains unchanged frontiersin.orgresearchgate.net.
Pentose Phosphate Pathway (PPP): this compound-induced signaling leads to the activation of the pentose phosphate pathway (PPP) oup.comnih.gov. This activation is linked to the oxidation of NADPH, a reducing equivalent crucial for anabolic reactions and reactive oxygen species (ROS) scavenging systems wikipedia.orgmdpi.com. Activation of the PPP by this compound results in a decrease in glucose 6-phosphate and an accumulation of downstream products, such as glyceraldehyde 3-phosphate, 3- and 2-phosphoglyceric acid, and phosphoenolpyruvate, indicating a redirection of carbohydrate metabolism oup.comnih.gov. In plants, most steps of the PPP occur in plastids wikipedia.orgmdpi.com.
Glycolysis: Concomitant with PPP activation, this compound treatment also leads to significant alterations in glycolysis. A large accumulation of glycolytic products is observed in this compound-treated cells oup.comnih.gov. In crypt-transgenic Bacopa monnieri plants, the upregulation of two key glycolytic enzymes was identified, indicating a robust effect on primary metabolism medcraveonline.com.
Biosynthesis of Secondary Metabolites (e.g., Triterpenoid (B12794562) Saponins)
This compound is known to induce the accumulation of various secondary metabolites, which are vital components of plant defense. In several plant species, the expression of the this compound gene or treatment with this compound has been correlated with enhanced secondary metabolite biosynthesis medcraveonline.comresearchgate.net.
Specifically, in crypt-transgenic lines of the medicinal plant Bacopa monnieri, an increased accumulation of triterpenoid saponins (B1172615), known as bacosides, has been observed researchgate.net. These triterpenoid saponins, derived from tetracyclic triterpenes like dammarane, are integral to the plant's biochemical defense response researchgate.netwikipedia.org. Furthermore, in Tylophora indica, the expression of the this compound gene enhanced the production of phenolic compounds, such as caffeic acid and ferulic acid, which are known to play significant roles in providing defense barriers against pathogen infection researchgate.net.
Table 2: Influence of this compound on Primary and Secondary Metabolism
| Metabolic Pathway/Product | Observed Effect | Reference |
| Glucose Uptake | Immediate and total inhibition in tobacco cells, likely due to direct phosphorylation of transporters. Fructose uptake unaffected. | nih.govfrontiersin.orgoup.com |
| Pentose Phosphate Pathway | Activation through NADPH oxidation, leading to decreased glucose 6-phosphate and accumulation of downstream products (e.g., glyceraldehyde 3-phosphate, 3- and 2-phosphoglyceric acid, phosphoenolpyruvate). | oup.comnih.gov |
| Glycolysis | Accumulation of glycolytic products; upregulation of key glycolytic enzymes in crypt-transgenic plants. | medcraveonline.comoup.comnih.gov |
| Phenylpropanoid Pathway | Activation and remodeling; increased PAL and 4CL gene expression and enzyme activities, leading to accumulation of phenolic compounds (e.g., caffeic acid, ferulic acid). | pnas.orgmuni.czplos.orgresearchgate.net |
| Oxylipin Pathway (9-LOX) | Induction of 9-LOX pathway; essential for HR/cell death in dark conditions, but inhibited by light. Affects lipid peroxidation profiles. | nih.govnih.gov |
| Triterpenoid Saponin Synthesis | Enhanced accumulation of triterpenoid saponins (bacosides) in crypt-transgenic Bacopa monnieri. | researchgate.net |
Physiological and Cellular Responses to Cryptogein Elicitation
Hypersensitive Response (HR) and Programmed Cell Death
The Hypersensitive Response (HR) is a form of rapid, localized programmed cell death (PCD) that occurs at the site of infection in resistant plants, serving to limit pathogen multiplication and spread nih.govoup.comcore.ac.uk. Cryptogein elicits HR in tobacco, a non-host plant for P. cryptogea nih.govmdpi.com.
This compound-induced HR in tobacco cells exhibits several characteristic morphological and biochemical hallmarks indicative of programmed cell death. Profound changes in cellular morphology include plasma membrane depolarization, cell shrinkage, condensation of the cytoplasm, and condensation of the nucleus nih.gov. Vacuolar collapse is a significant morphological feature of cells undergoing HR-like cell death induced by this compound nih.govresearchgate.netfrontiersin.orgduke.edunih.govoup.comoup.comresearchgate.nettandfonline.com. This process involves the disintegration of the vacuolar membrane (VM), leading to the leakage of vacuolar contents into the cytosol, a crucial event in plant PCD frontiersin.orgduke.eduoup.comoup.com.
Studies using fluorescent dyes like BCECF-AM have shown that during this compound-induced PCD, the vacuolar dye leaks from the vacuolar lumen into the nucleus and cytoplasm, eventually disappearing from the cell oup.comoup.com. Vacuolar volume loss can be observed within a few hours of this compound treatment, with up to 65% of cells showing shrinkage after 10 hours nih.gov. Before the final vacuolar collapse, this compound can induce a simplification of the vacuolar structure, potentially facilitating vacuolar rupture researchgate.net. Cytoskeletal rearrangements, such as microtubule disappearance and actin microfilament bundling, also precede vacuolar rupture duke.eduoup.com. Furthermore, this compound-induced cell death is cell cycle-dependent, with strong effects observed in G1 and S phases, while suppressed in G2 and M phases kit.eduoup.com.
Biochemically, this compound induces the activation of various proteases. Three proteases with apparent molecular masses of 95, 190, and 240 kDa are activated, although their activation appears to be independent of the anion efflux. Conversely, anion efflux has been shown to promote the accumulation of transcripts encoding vacuolar processing enzymes (VPEs), a family of proteases involved in disrupting vacuole integrity during HR nih.govfrontiersin.orgnih.gov.
The induction of HR by this compound is initiated by a complex signal transduction network involving various early signaling events that are mechanistically linked to cell death execution. These events include:
Ion Fluxes: Upon recognition by a plasma membrane receptor, this compound triggers rapid changes in ion fluxes. A fast and large influx of calcium (Ca²⁺) and effluxes of potassium (K⁺) and chloride (Cl⁻) are among the earliest detectable events, occurring within minutes nih.govplos.orgnih.govoup.communi.czoup.comapsnet.org. Plasma membrane depolarization, from approximately -160 mV to -50 mV, also occurs rapidly, often within 5 minutes, as a consequence of these ion fluxes nih.govplos.orgnih.govnih.govnih.govoup.communi.czoup.comtandfonline.com. Experiments with Ca²⁺ channel antagonists demonstrate that extracellular Ca²⁺ influx is essential for anion channel activation in this compound-treated cells nih.gov. Furthermore, anion efflux, particularly nitrate (B79036) (NO₃⁻) efflux, is an early prerequisite for this compound-triggered HR and cell death, as its inhibition can suppress vacuolar collapse nih.govnih.govnih.govresearchgate.nettandfonline.com. The Ca²⁺ influx and Cl⁻ efflux are mutually dependent and regulated by protein phosphorylation oup.com.
Reactive Oxygen Species (ROS) Production: this compound induces the production of reactive oxygen species (ROS), including superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), often referred to as an oxidative burst plos.orgnih.govfrontiersin.orgmuni.czoup.comapsnet.orgmedcraveonline.comnih.govberkeley.edu. This production is typically mediated by a plasma membrane NADPH oxidase plos.orgnih.govoup.comapsnet.org. ROS production is initiated after the cytosolic Ca²⁺ rise and requires Ca²⁺ influx, Cl⁻ efflux, and protein phosphorylation oup.comnih.gov. Inhibition of NADPH oxidase can completely inhibit this compound-induced ROS production, but not the Ca²⁺ transients, suggesting that ROS production is downstream of ion fluxes nih.gov.
Protein Phosphorylation: Protein phosphorylation plays a crucial role as an upstream event in this compound signal transduction nih.govnih.govoup.communi.czapsnet.orgmedcraveonline.comnih.gov. Calyculin A, a protein phosphatase inhibitor, mimics many this compound effects, including Ca²⁺ influx, extracellular alkalinization, and AOS production, indicating a balance between protein kinase (PK) and phosphatase (PP) activities in the signaling pathway nih.govapsnet.orgnih.gov. This compound induces increased phosphorylation of numerous polypeptides, many of which are calcium-dependent nih.govapsnet.orgnih.gov.
These early signaling events collectively contribute to the activation of downstream processes, including the mitogen-activated protein kinase (MAPK) cascade, which is associated with plant immunity and HR cell death nih.govplos.orgnih.govfrontiersin.orgresearchgate.net. The sustained activation of MAPKs and a higher second cytosolic Ca²⁺ elevation are believed to be part of the signaling pathway leading to prolonged MAPK activation and HR frontiersin.orgresearchgate.net.
Systemic Acquired Resistance (SAR) Induction
Beyond the local hypersensitive response, this compound is a potent inducer of Systemic Acquired Resistance (SAR) in tobacco plants nih.govplos.orgnih.govfrontiersin.org. SAR provides broad-spectrum and long-lasting resistance against subsequent infections by various pathogens throughout the plant.
The induction of SAR by this compound involves complex systemic signaling mechanisms following local elicitation. After its recognition by a high-affinity plasma membrane N-glycoprotein receptor in tobacco nih.govmuni.czmedcraveonline.com, this compound triggers a cascade of events. While early signaling events occur locally, the elicitor is capable of rapid translocation throughout the plant, particularly via the phloem, leading to systemic resistance muni.czfrontiersin.org. This long-distance signaling involves the activation of a complex network of defense genes and pathways in distal, uninfected tissues.
The efficacy of this compound in inducing distal SAR can be correlated with the protein's charge, influenced by specific lysine (B10760008) residues, which may play a role in its movement or interaction within the plant frontiersin.org. Although the exact mechanisms of systemic signal transmission are multifaceted, this compound's ability to induce resistance is not solely dependent on its sterol-binding properties, as mutants with altered sterol-binding abilities can still induce defense responses mdpi.comberkeley.eduresearchgate.net.
This compound-induced SAR confers broad-spectrum resistance against a variety of pathogens in tobacco. It protects against subsequent inoculation by various Phytophthora species, including Phytophthora parasitica nih.govmuni.czfrontiersin.orgresearchgate.net. Elicitins, including this compound, have been hypothesized to induce resistance against bacterial wilt disease and powdery mildew cabidigitallibrary.org.
This broad-spectrum resistance is a hallmark of SAR, where a localized immune response against one pathogen confers enhanced resistance to a wider range of pathogens throughout the entire plant nih.govfrontiersin.org.
Changes in Cellular Physiology
This compound elicits a wide array of changes in cellular physiology beyond direct defense responses. These include:
Sugar Metabolism: this compound induces immediate and significant changes in sugar metabolism, including a rapid and total inhibition of glucose uptake in tobacco cells nih.gov. This inhibition is likely due to the direct inhibition of glucose transporter(s) via a calcium-dependent phosphorylation process, independent of active oxygen species production nih.gov. This effect, coupled with a marked reduction in oxygen uptake rate by cells and mitochondrial membrane depolarization, can contribute to hypersensitive cell death by decreasing energy production nih.gov. This compound also promotes the expression of sugar transporters like NtSUT and NtSWEET frontiersin.org.
Cytosolic pH and Extracellular Alkalinization: this compound treatment leads to cytosolic acidification and extracellular alkalinization nih.govplos.orgnih.govoup.communi.czoup.comapsnet.org. This pH change is a downstream event of initial Ca²⁺ influx, Cl⁻ efflux, and protein phosphorylation oup.com.
Gene Expression: this compound triggers the activation of defense-related genes, including pathogenesis-related (PR) genes plos.orgresearchgate.netresearchgate.net. Overexpression of the S-type anion channel SLAC1, which is involved in this compound-induced chloride efflux, enhanced the expression of defense marker genes plos.org. Transcriptomic analyses have revealed that this compound signaling leads to a wide range of gene expression changes, impacting pathways like the MAPK signaling pathway, plant hormone signal transduction, and plant-pathogen interaction pathways researchgate.net.
Cytoskeletal Reorganization: this compound induces dynamic changes in the cytoskeleton, including microtubule disruption and actin microfilament bundling, which precede vacuolar rupture during cell death nih.govduke.eduoup.com.
Protein Phosphorylation and Kinase Activation: As mentioned, this compound triggers protein phosphorylation, affecting at least 18 polypeptides within minutes, with many being calcium-dependent nih.govapsnet.orgnih.gov. It also activates mitogen-activated protein kinases (MAPKs) such as wound-induced protein kinase (WIPK) and salicylic (B10762653) acid-induced protein kinase (SIPK) nih.govplos.orgnih.govfrontiersin.orgmedcraveonline.comresearchgate.net. These kinases are critical for signal transduction and downstream defense responses, with SIPK activation linked to HR cell death frontiersin.org. This compound can inhibit the kinase activity of cyclin-dependent kinases (CDKA and CDKB1), leading to cell cycle arrest at the G2 phase before cell death induction oup.com.
Lipid Metabolism: this compound treatment can alter phenylpropanoid metabolism in tobacco cell suspensions mdpi.com.
These diverse physiological and cellular changes highlight this compound's role as a powerful elicitor that extensively modulates plant cellular processes to establish defense mechanisms.
Cytoskeletal Reorganization (e.g., Microtubule Dynamics)
This compound elicits profound changes in the plant cytoskeleton, a dynamic network crucial for cellular organization and signal transduction nih.govresearchgate.net. A key effect observed is the rapid and severe disruption of the microtubular network in tobacco cells nih.govnih.gov. This destabilization of microtubules is a significant event in the signaling cascade triggered by this compound and is often associated with the induction of programmed cell death (PCD) nih.govnih.govtandfonline.com.
Research findings detail that this compound-induced microtubule destabilization is dependent on calcium (Ca2+) influx into the cell, a critical second messenger in plant defense signaling nih.govresearchgate.net. Notably, this disruption occurs independently of the production of active oxygen species (AOS) nih.govresearchgate.net. Studies using synchronized tobacco BY-2 cells have further elucidated the effects of this compound on microtubule organization, revealing that treatment at the S phase inhibits the formation of the preprophase band, a cortical microtubule array that predicts the cell division site tandfonline.com. While cortical microtubules initially maintain a random orientation, their eventual disruption occurs gradually during the execution of this compound-induced PCD tandfonline.com.
Beyond microtubules, this compound also influences actin microfilaments (F-actin). Observations in tobacco BY-2 cells show reorganization and bundling of F-actin following this compound treatment nih.gov. In later stages of the hypersensitive response, depolymerization of F-actin is frequently noted nih.gov. The comprehensive remodeling of both microtubule and microfilament networks underscores the cytoskeleton's active role in sensing and transducing defense signals, mediating the plant's response to elicitors like this compound nih.govpurdue.edu.
The following table summarizes key cytoskeletal responses to this compound elicitation:
| Cytoskeletal Component | Response to this compound Elicitation | Key Characteristics/Dependencies | Timeframe (if specified) | Reference |
| Microtubules | Rapid and severe disruption/depolymerization | Dependent on Ca2+ influx; independent of AOS production | Within minutes nih.gov | nih.govnih.govtandfonline.comtandfonline.com |
| Microtubules | Inhibition of preprophase band formation | Observed in S-phase synchronized cells | Not explicitly timed | tandfonline.com |
| F-actin | Reorganization and bundling | Occurs in tobacco BY-2 cells | Not explicitly timed | nih.gov |
| F-actin | Depolymerization | Observed in later stages of HR | Later stages | nih.gov |
Modifications in Cell Membrane Properties
The plasma membrane serves as the initial point of interaction for this compound, where it is recognized by specific high-affinity binding sites, postulated to be glycoproteins, with a functional molecular mass around 193 ± 9 kDa nih.govmuni.czocl-journal.orgnih.gov. Upon binding, this compound triggers a cascade of rapid and significant modifications in the cell membrane's properties and associated ion fluxes, critical for initiating defense responses.
Among the earliest and most prominent events is the depolarization of the plasma membrane nih.govmuni.czoup.com. Concurrently, there is an alkalinization of the extracellular medium, along with a significant efflux of potassium (K+) and chloride (Cl-) ions nih.govmuni.czoup.complos.orgoup.com. A rapid and substantial influx of calcium (Ca2+) into the cytosol is also a hallmark early response, preceding other downstream events and being dependent on protein phosphorylation nih.govnih.govnih.govmuni.czocl-journal.orgoup.complos.orgoup.com. This protein phosphorylation is identified as one of the earliest steps in this compound signal transduction nih.govnih.govocl-journal.org.
This compound also activates a plasma membrane NADPH oxidase, which is responsible for the production of active oxygen species (AOS) and further contributes to extracellular alkalinization and cytoplasm acidification nih.govoup.com. Furthermore, this compound has been shown to transiently stimulate clathrin-mediated endocytosis, marked by increased internalization of the lipophilic dye FM4-64 and a rise in clathrin-coated pits (CCPs) formation at the plasma membrane nih.govresearchgate.net. The kinetics of this stimulated endocytosis align with the transient production of reactive oxygen species nih.govresearchgate.net.
An interesting finding is this compound's capacity to induce a rapid and complete inhibition of glucose uptake in tobacco cells nih.gov. This inhibition is mediated by a calcium-dependent phosphorylation process and occurs independently of AOS production, and is not directly attributable to plasma membrane depolarization, though general valine uptake is affected by depolarization nih.gov. Additionally, this compound has been observed to increase plasma membrane fluidity, a modification potentially linked to its sterol-binding capabilities and implicated in stimulating reactive oxygen species production researchgate.net.
The following table details key modifications in cell membrane properties induced by this compound:
| Membrane Property/Event | Response to this compound Elicitation | Key Characteristics/Dependencies | Timeframe (if specified) | Reference |
| Plasma Membrane Depolarization | Induced | Occurs within minutes | Few minutes | nih.govmuni.czoup.com |
| Extracellular Medium pH | Alkalinization | Accompanied by other ion fluxes | Within minutes | nih.govmuni.czoup.com |
| Ion Fluxes | K+ and Cl- efflux; Ca2+ influx | Ca2+ influx is rapid and large; dependent on protein phosphorylation | Within minutes | nih.govnih.govmuni.czoup.complos.orgoup.com |
| Elicitor Binding Sites | Binding to high-affinity plasma membrane sites | Postulated glycoproteins, ~193 kDa | Immediate | nih.govmuni.czocl-journal.orgnih.gov |
| NADPH Oxidase Activity | Activation | Responsible for AOS production, alkalinization, cytoplasm acidification | Not explicitly timed | nih.govoup.com |
| Endocytosis | Stimulation of clathrin-mediated endocytosis | Correlates with transient ROS production | Within 15 minutes | nih.govresearchgate.net |
| Glucose Uptake | Rapid and total inhibition | Ca2+-dependent phosphorylation, independent of AOS production | Immediate | nih.gov |
| Membrane Fluidity | Increased | Linked to sterol-binding | Not explicitly timed | researchgate.net |
Experimental Models and Methodological Approaches in Cryptogein Research
Plant Model Systems
Tobacco (Nicotiana tabacum, particularly BY-2 Cell Suspensions) as a Primary Model
Nicotiana tabacum, especially Bright Yellow-2 (BY-2) cell suspensions, serves as a predominant model system for studying cryptogein-induced responses due to its rapid and well-characterized reactions to the elicitor. plos.orgoup.com this compound induces a cascade of early defense responses in tobacco BY-2 cells, including changes in membrane potential, extracellular alkalinization, ion fluxes (such as Ca²⁺ influx and anion efflux), and the production of reactive oxygen species (ROS) and nitric oxide (NO). plos.orgnih.govoup.comoup.com These early events culminate in the activation of mitogen-activated protein kinases (MAPKs), defense-related gene expression, and the induction of hypersensitive cell death, often accompanied by vacuolar collapse. plos.orgportlandpress.comoup.comresearchgate.net
Detailed research findings using tobacco BY-2 cells have revealed:
Ion Fluxes : this compound triggers a biphasic transient rise in cytosolic Ca²⁺ concentration ([Ca²⁺]cyt), with an initial rapid increase followed by a second, more prolonged peak. This is accompanied by biphasic chloride (Cl⁻) efflux and proton (H⁺) influx. oup.comoup.com Nitrate (B79036) (NO₃⁻) efflux is also a significant early event, occurring within 5 minutes of this compound treatment and contributing to plasma membrane depolarization. tandfonline.com
ROS Production : this compound induces biphasic ROS production ( rapid/transient and slow/prolonged phases), which is mediated by NADPH oxidase (NtRbohD) localized at the plasma membrane. Internal ROS signals appear to precede external apoplastic signals. plos.orgoup.comnih.gov
Protein Phosphorylation : Protein phosphorylation is identified as a crucial early event, as kinase inhibitors block various this compound-induced responses, while phosphatase inhibitors can mimic them. This compound leads to the phosphorylation of multiple polypeptides, many of which are calcium-dependent. nih.govapsnet.orgnih.gov
Cellular Structural Changes : this compound induces clathrin-mediated endocytosis, characterized by increased clathrin-coated pits (CCPs) on the plasma membrane. nih.gov It also causes rapid and severe disruption of the microtubular cytoskeleton, which is dependent on calcium influx. nih.gov Furthermore, crytogein treatment leads to cell wall modifications, including fibrillar expansions of low-methylated pectin (B1162225) along the primary cell wall, associated with significant calcium accumulation. oup.comocl-journal.org
The following table summarizes key early events induced by this compound in tobacco BY-2 cells:
| Event | Timing after this compound Treatment | Characteristics | Reference |
| Cytosolic Ca²⁺ Rise | Lag of 64 ± 4 s, peaks at 137 ± 5 s and 362 ± 16 s | Biphasic, extracellular Ca²⁺ influx and IP₃-mediated intracellular Ca²⁺ release; regulated by protein phosphorylation | oup.comoup.com |
| Cl⁻ Efflux | Rapid/transient and slow/prolonged, following Ca²⁺ rise | Biphasic; mutually dependent with Ca²⁺ transients | oup.comoup.com |
| H⁺ Influx | Following Ca²⁺ rise | Biphasic | oup.com |
| NO₃⁻ Efflux | Within 5 min | Large efflux, reaches maximum at 60 min; early prerequisite for HR | tandfonline.com |
| Plasma Membrane Depolarization | Within 3 min | Concomitant with NO₃⁻ efflux; can be primary depolarizing factor | tandfonline.com |
| ROS Production | After Ca²⁺ rise | Biphasic ( rapid/transient and slow/prolonged); NADPH oxidase-dependent; initiated internally | plos.orgoup.comoup.com |
| Protein Phosphorylation | Earliest event | Inhibited by kinase inhibitors, mimicked by phosphatase inhibitors; many polypeptides calcium-dependent | nih.govapsnet.orgnih.gov |
| Clathrin-Mediated Endocytosis | Transitory increase within 15 min | Increased CCP density; correlated with ROS production | nih.gov |
| Microtubule Disruption | Rapid and severe | Calcium influx-dependent; independent of ROS | nih.gov |
| Cell Wall Pectin Modification | Early event | Fibrillar pectin expansions with calcium accumulation; reduced wall digestibility | oup.comocl-journal.org |
Comparative Studies with Other Plant Species (e.g., Arabidopsis thaliana, Tomato, Bacopa monnieri)
While tobacco BY-2 cells are extensively used, this compound research also extends to other plant species, offering comparative insights into species-specific defense mechanisms.
Arabidopsis thaliana : A. thaliana serves as a model for studying stomatal responses to microbial elicitors like this compound. This compound, similar to harpin, induces stomatal closure in A. thaliana guard cells, accompanied by elevated levels of ROS and NO. Kinetic studies indicate that the rise in ROS precedes that of NO. This stomatal closure is partially restricted by ROS modulators (catalase, diphenylene iodonium) and NO scavengers (cPTIO). researchgate.netfrontiersin.org Despite this compound binding to homologous sites on Arabidopsis thaliana plasma membranes, it generally does not induce the full range of defense responses, including cell death, observed in tobacco cell suspensions, suggesting the absence or inactivity of downstream signal transduction proteins in A. thaliana. nih.gov
Tomato : In contrast to tobacco, this compound treatment in tomato (e.g., Solanum lycopersicum) leads to defense responses without inducing hypersensitive cell death. researchgate.netnih.gov Studies with β-cryptogein in various tomato genotypes show that induced resistance to powdery mildew correlates with the upregulation of defense genes, mediated by jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways. This activity appears to be independent of elicitin-sterol interactions. researchgate.netnih.govagriculturejournals.cz This highlights a distinct signaling pathway compared to the salicylic (B10762653) acid (SA)-dependent pathway typically stimulated in tobacco. researchgate.net
Bacopa monnieri : Although less extensively studied than tobacco or Arabidopsis, this compound's effects have been investigated in Bacopa monnieri. Information on detailed this compound-specific responses in Bacopa monnieri is limited in the provided search results, but it is listed as a species where comparative studies have been conducted.
Advanced Research Methodologies
Advanced research methodologies are crucial for dissecting the complex signaling pathways initiated by this compound.
Pharmacological Interventions (e.g., Kinase/Phosphatase Inhibitors, Ion Channel Blockers, Calcium Chelators)
Pharmacological agents are widely employed to elucidate the molecular relationships among this compound-induced initial events.
Kinase/Phosphatase Inhibitors : Protein phosphorylation is an initial and critical event in this compound signaling.
Staurosporine (a protein kinase inhibitor) blocks all known this compound-induced responses, including Ca²⁺ influx, extracellular alkalinization, MAPK activation, and active oxygen species (AOS) production. nih.govapsnet.orgnih.gov
K-252a (another protein kinase inhibitor) inhibits both peaks of this compound-induced [Ca²⁺]cyt response in a dose-dependent manner, completely abolishing them at 1 µM, emphasizing the crucial role of protein phosphorylation in calcium signaling. oup.complos.org
Calyculin A (an inhibitor of protein phosphatases 1 and 2A) mimics many this compound effects, such as inducing calcium influx, extracellular alkalinization, and AOS production, suggesting that this compound signaling involves a shift in the balance between protein kinase and protein phosphatase activities. nih.govapsnet.orgnih.govresearchgate.net
Ion Channel Blockers :
Anion Channel Blockers : Specific anion channel inhibitors like DIDS (4,4′-diisothiocyanostilbene-2,2′-disulfonic acid) , niflumic acid , and glibenclamide significantly inhibit this compound-induced Cl⁻ efflux and extracellular alkalinization. plos.orgoup.comtandfonline.com DIDS also suppresses this compound-induced expression of defense genes (e.g., HIN1) and biphasic ROS production. plos.org These inhibitors prevent plasma membrane depolarization and Ca²⁺ influx, suggesting that anion efflux is an essential early component of this compound signaling leading to defense responses and hypersensitive cell death. oup.comtandfonline.com
Calcium Channel Blockers : Lanthanum (La³⁺) and gadolinium (Gd³⁺) , known as calcium channel blockers, prevent this compound-induced calcium influx and subsequent effects such as inhibition of glucose uptake. nih.govresearchgate.net
Calcium Chelators : BAPTA (1,2-bis-(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) , an intracellular calcium chelator, and EGTA (an extracellular calcium chelator) inhibit this compound-induced [Ca²⁺]cyt rises and downstream responses, confirming the central role of calcium influx in the signaling pathway. oup.comnih.govocl-journal.orgresearchgate.net
Molecular Genetic Approaches (e.g., Gene Overexpression, RNA Interference)
Molecular genetic techniques provide powerful tools to investigate the function of specific genes in this compound signaling.
Gene Overexpression : Overexpression of genes encoding components of the signaling pathway can enhance this compound-induced responses. For instance, overexpression of Arabidopsis SLAC1, an S-type anion channel, in tobacco BY-2 cells enhanced this compound-induced Cl⁻ efflux, extracellular alkalinization, and NADPH oxidase-mediated ROS production, leading to increased sensitivity to this compound and enhanced defense marker gene expression and hypersensitive cell death. plos.org
RNA Interference (RNAi) : RNAi can be used to downregulate the expression of specific genes, allowing researchers to study the phenotypic consequences of reduced protein function in this compound responses. While the provided search results mention molecular genetic approaches generally, specific examples of RNAi application in this compound research were not detailed beyond general involvement in understanding signaling. However, transcriptomic and proteomic analyses have been employed to identify components within the this compound signaling network in tobacco. plos.org
Biochemical and Biophysical Techniques (e.g., Cross-Linking, Electrophysiology, Confocal Microscopy, Electron Microscopy)
A combination of biochemical and biophysical techniques is used to characterize this compound's interaction with plant cells and the subsequent cellular changes.
Cross-Linking : This technique has been used to identify components of the this compound binding sites. Using homobifunctional cross-linking reagents like disuccinimidyl suberate (B1241622) (DSS) with radio-labeled this compound, researchers identified N-glycoproteins of approximately 162 kDa and 50 kDa linked to this compound on tobacco plasma membranes, suggesting they are part of the binding complex. nih.gov
Electrophysiology : Techniques such as the single electrode voltage-clamp (SEVC) and patch-clamp are employed to measure ion channel activities and membrane potential changes in response to this compound. These studies have revealed the activation of slow-type deactivating anion channel currents and plasma membrane depolarization, which are crucial for Ca²⁺ influx and hypersensitive response cell death. tandfonline.comresearchgate.net
Confocal Microscopy : Confocal laser-scanning microscopy (CLSM) is instrumental in visualizing dynamic cellular events and localizing molecules within cells.
It has been used to track the internalization of endocytotic markers like FM4-64 in BY-2 cells, showing this compound stimulates clathrin-mediated endocytosis. nih.govresearchgate.net
CLSM also helps localize the production of reactive oxygen species (ROS), identifying subcellular sites for H₂O₂ accumulation in the cytoplasm, endoplasmic reticulum (ER), and nuclear region. oup.comnih.gov
In Arabidopsis thaliana guard cells, confocal microscopy visualized increased levels of ROS and NO in response to this compound. researchgate.netfrontiersin.org
Immunofluorescent microscopy is used to study the disruption of the microtubular cytoskeleton in tobacco cells treated with this compound. nih.gov
Electron Microscopy (EM) : Both transmission electron microscopy (TEM) and immuno-electron microscopy provide ultrastructural details of this compound-induced cellular changes.
TEM has revealed the transitory increase in clathrin-coated pits (CCPs) on the plasma membrane of BY-2 cells after this compound treatment. nih.gov
EM has been used to observe histological alterations, such as the disorganization of epidermal and parenchymal cells, decreased vacuolar volume, crumpled cell walls, and mixing of cytoplasm and vacuolar sap in this compound-treated tobacco leaves undergoing HR. apsnet.org
Cytochemical detection of calcium by the potassium-pyroantimonate precipitation method, visualized with electron microscopy, has shown calcium pyroantimonate (B1233504) precipitates abundantly in the fibrillar pectic material of this compound-elicited tobacco cells, indicating calcium accumulation in the cell wall. oup.com
Immuno-electron microscopy has confirmed the plasma membrane localization of NADPH oxidase (RBOHD), a key ROS-producing enzyme, and revealed its distribution in clusters, as well as its presence in intracellular compartments like Golgi cisternae, with changes in abundance and subcellular localization upon this compound elicitation. oup.com
Omics Technologies (e.g., Transcriptomics, Proteomics)
Omics technologies, including transcriptomics and proteomics, have been instrumental in dissecting the complex cellular and molecular responses induced by this compound, offering a comprehensive view of the genotype-phenotype interactions during plant defense fishersci.fifishersci.nofishersci.caciteab.com.
Transcriptomics Transcriptomic analyses, often employing RNA-sequencing (RNA-Seq), have revealed extensive transcriptional reprogramming in tobacco cells exposed to this compound. In tobacco Bright Yellow-2 (BY-2) cells, this compound treatment leads to a significant upregulation of genes, with changes exceeding fourfold observed in 3819 unigenes fishersci.se. A striking 90% of these upregulated transcripts are dependent on calcium (Ca²⁺) influx, as evidenced by their sensitivity to lanthanum chloride fishersci.se.
The predominant functional gene categories affected by this compound include those related to stress and disease, the phenylpropanoid pathway, various signaling components, transcription factors, and processes involved in cell wall reinforcement fishersci.se. Notably, the most Ca²⁺-dependent transcripts upregulated by this compound are associated with defense responses and the oxylipin pathway fishersci.se. For instance, most genes of the phenylpropanoid pathway are upregulated, leading to the accumulation of cell wall-bound phenolics fishersci.se.
Environmental factors, such as light, can significantly modulate this transcriptional response. Light has been shown to drastically alter the plant's transcriptional profile, dampening the induction of genes critical for ethylene biosynthesis, secondary metabolism, and glutathione (B108866) turnover wikidata.org. For example, the transcript levels of LOX1, a marker for hypersensitive response (HR) induction, show a strong increase when treated with this compound in the dark, but this induction is sharply reduced under dark/light conditions and is absent under continuous light wikidata.org. Transcriptome studies of Phytophthora species further highlight variations in the spatial and temporal expression of elicitin (ELI) and elicitin-like (ELL) genes fishersci.fi.
Proteomics Proteomic approaches have complemented transcriptomic studies by identifying proteins involved in the this compound signaling network in tobacco wikipedia.org. Protein phosphorylation is an early and crucial event triggered by this compound binding to its plasma membrane receptor wikipedia.orgwikipedia.orgr-project.orgtocris.com. Studies using two-dimensional electrophoresis have shown changes in the phosphorylation status of numerous proteins within minutes of this compound treatment r-project.org.
Research indicates that the phosphorylation of 12 out of 19 identified polypeptides is dependent on Ca²⁺ influx r-project.org. The use of pharmacological agents has shed light on the regulatory mechanisms: staurosporine, a protein kinase inhibitor, effectively inhibits this compound-induced phosphorylations, whereas calyculin A, a protein phosphatase inhibitor, activates the phosphorylation of 18 polypeptides, suggesting a critical balance between protein kinase and phosphatase activities in this compound signal transduction r-project.org. Furthermore, proteomic analysis of intercellular fluid in tobacco leaves treated with this compound has shown altered expression of defense-related proteins, particularly acidic pathogenesis-related (PR) proteins secreted into the fluid flybase.org.
Quantitative Analysis of Elicitor Responses (e.g., ROS Production Assays, Ion Flux Measurements)
Quantitative analyses of early elicitor responses, such as reactive oxygen species (ROS) production and ion flux measurements, provide detailed insights into the rapid physiological changes occurring at the plant cell membrane upon this compound perception.
Reactive Oxygen Species (ROS) Production Assays this compound rapidly induces a transient production of ROS, commonly known as an oxidative burst, in tobacco cells fishersci.caguidetopharmacology.orgwikipedia.org. This production is primarily mediated by a plasma membrane-bound NADPH oxidase, specifically NtrbohD in tobacco guidetopharmacology.orgwikipedia.org.
The kinetics of ROS production have been precisely characterized. In tobacco BY-2 cells, cytosolic Ca²⁺ transients precede ROS generation fishersci.ca. Superoxide (B77818) (•O₂⁻) production begins approximately 124 ± 6 seconds after this compound application, followed by hydrogen peroxide (H₂O₂) production at around 268 ± 14 seconds fishersci.ca. In tobacco guard cells, the rise in ROS levels occurs before nitric oxide (NO) production wikipedia.org.
Pharmacological interventions have further elucidated the mechanisms of ROS production. Inhibitors such as diphenylene iodonium (B1229267) (DPI) completely abolish this compound-induced ROS generation fishersci.cawikipedia.org. Additionally, H₂O₂ production stimulated by this compound is inhibited by DIDS, BAPTA, and K-252a fishersci.ca. The transient increase in clathrin-coated pits (CCPs) at the plasma membrane, an indicator of endocytosis, is observed to coincide with the transient ROS production within the first 15 minutes of elicitation wikipedia.orgguidetopharmacology.org. Moreover, low concentrations of exogenous hydrogen peroxide (0.01–0.1 mM) can mimic some this compound-induced effects guidetopharmacology.org.
Ion Flux Measurements One of the earliest and most extensively studied events following this compound recognition is the rapid alteration of plasma membrane ion fluxes wikipedia.orgwikipedia.orgwikipedia.orgr-project.orgtocris.comfishersci.cawikipedia.orgwikipedia.orgfishersci.canih.gov. This compound elicits a swift and substantial influx of Ca²⁺ into the cytosol, which is a critical signal for subsequent defense responses and programmed cell death r-project.orgfishersci.ca. In tobacco BY-2 cells, cytosolic Ca²⁺ transients initiate around 64 ± 4 seconds after this compound application fishersci.ca. This Ca²⁺ response typically exhibits two peaks: an initial peak attributed to the influx of extracellular Ca²⁺, and a subsequent peak resulting from the release of Ca²⁺ from intracellular stores fishersci.ca.
Concurrently with Ca²⁺ influx, this compound also triggers effluxes of anions, particularly chloride (Cl⁻), and potassium (K⁺) ions, along with H⁺ influx tocris.comfishersci.cawikipedia.orgwikipedia.orgfishersci.ca. These ion fluxes can lead to plasma membrane depolarization and extracellular alkalinization wikipedia.orgwikipedia.orgtocris.comfishersci.caguidetopharmacology.orgwikipedia.orgwikipedia.orgfishersci.ca. Anion channel inhibitors, such as DIDS, not only inhibit Cl⁻ efflux but also suppress this compound-induced Ca²⁺ transients, underscoring the interconnectedness of these early signaling events fishersci.ca. The S-type anion channel SLAC1 has been identified to mediate this compound-induced plasma membrane Cl⁻ efflux, further modulating other ion fluxes and ROS production, thus playing a key role in the plant defense signal transduction network wikipedia.org.
Table 1: Key Signaling Events and Kinetics in this compound-Elicited Tobacco BY-2 Cells
| Event | Approximate Onset Time After this compound Application | Dependence/Mechanism | Source |
| Cytosolic Ca²⁺ Transients | 64 ± 4 seconds | Requires extracellular Ca²⁺ influx, intracellular release (second peak) | fishersci.ca |
| Superoxide (•O₂⁻) Production | 124 ± 6 seconds | Plasma membrane NADPH oxidase (NtrbohD) | fishersci.caguidetopharmacology.orgwikipedia.org |
| Hydrogen Peroxide (H₂O₂) Production | 268 ± 14 seconds | Plasma membrane NADPH oxidase (NtrbohD) | fishersci.caguidetopharmacology.orgwikipedia.org |
| Cl⁻ Efflux | Rapid (concomitant with Ca²⁺) | Anion channels, modulated by SLAC1 | wikipedia.orgfishersci.ca |
| Extracellular Alkalinization | Within minutes | Ion fluxes, phosphorylation processes | wikipedia.orgwikipedia.org |
| Protein Phosphorylation | Within minutes | Ca²⁺-dependent protein kinases | wikipedia.orgr-project.org |
Table 2: Functional Categories of Genes Upregulated by this compound in Tobacco BY-2 Cells
| Functional Category | Key Characteristics / Examples | Calcium Dependence | Source |
| Stress- and Disease-Related Proteins | Direct involvement in defense responses against pathogens. | Highly Dependent | fishersci.se |
| Phenylpropanoid Pathway | Genes involved in the biosynthesis of secondary metabolites, suchading cell wall-bound phenolics. | Highly Dependent | fishersci.se |
| Signaling Components | Proteins involved in signal transduction pathways, including those interacting with Ca²⁺ signaling and protein phosphorylation cascades. | Highly Dependent | fishersci.se |
| Transcription Factors | Regulators of gene expression involved in turning on defense-related genes. | Dependent | fishersci.se |
| Cell Wall Reinforcement | Genes contributing to structural changes in the cell wall, enhancing physical barriers against pathogens. | Dependent | fishersci.se |
| Oxylipin Pathway | Genes involved in the biosynthesis of oxylipins, lipid-derived signaling molecules crucial for plant defense. | Highly Dependent | fishersci.se |
| Ethylene Biosynthesis | Genes related to the production of ethylene, a plant hormone involved in defense responses, though often dampened by light during this compound response. | Dependent | wikidata.org |
| Glutathione Turnover | Genes involved in the metabolism of glutathione, an antioxidant crucial for maintaining cellular redox balance during stress, also affected by light conditions during this compound response. | Dependent | wikidata.org |
Interactions and Cross Talk with Other Plant Immune Components
Integration with Pattern Recognition Receptor (PRR) Signaling
The perception of cryptogein by plant cells initiates signaling events that share notable commonalities with, and distinct differences from, the broader Pattern Recognition Receptor (PRR) signaling pathways, which are central to pathogen-associated molecular pattern (PAMP)-triggered immunity (PTI).
Similarities and Differences with Pathogen-Associated Molecular Pattern (PAMP)-Triggered Immunity (PTI)
This compound-induced plant immunity exhibits several similarities with general PAMP-triggered immunity (PTI), a foundational layer of plant defense initiated by the recognition of conserved microbial molecules by PRRs. Both this compound perception and PTI typically lead to early defense responses such as a rapid influx of Ca²⁺ ions into the cytosol, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades uni-freiburg.decmdm.twuni-freiburg.deuniprot.org. These early events are crucial for subsequent defense gene expression and the establishment of resistance uni-freiburg.deuniprot.org. For instance, this compound-induced ROS production in tobacco cells is dependent on NADPH oxidase, a common component of PTI signaling nih.gov. Similarly, this compound has been shown to induce stomatal closure and elevate ROS and nitric oxide (NO) levels in guard cells of Arabidopsis thaliana, responses that are characteristic of innate immunity induced by microbial elicitors.
However, there are also distinctions. This compound, as an elicitin, is known for its sterol-binding activity, which influences its interaction with plant plasma membranes. This sterol-trapping ability can specifically lead to an increase in plasma membrane fluidity, a phenomenon not observed with other elicitors like flagellin (B1172586) (flg22) or oligogalacturonides, which typically increase membrane order nih.gov. This unique modulation of membrane biophysical properties by this compound suggests a specific mechanism of action related to its sterol-carrier function nih.gov. While many PTI responses are generally conserved across plant species, this compound's downstream signaling, particularly concerning phytohormone pathways like salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET), can vary depending on the plant species. For example, this compound-induced systemic acquired resistance (SAR) in tobacco is SA-mediated, while in tomato, it activates ethylene and jasmonic acid signaling but not salicylic acid signaling.
Cross-Talk with Other Elicitor Signaling Pathways (e.g., Flagellin, Chitin)
This compound signaling also exhibits cross-talk with pathways activated by other prominent elicitors, such as flagellin and chitin (B13524), which are well-characterized PAMPs. Flagellin, a major component of bacterial flagella, is recognized by the FLAGELLIN SENSING2 (FLS2) receptor kinase, while chitin, a structural component of fungal cell walls, is perceived by the CHITIN ELICITOR RECEPTOR KINASE1 (CERK1).
While this compound-induced responses share common downstream signaling components like calcium influx, ROS burst, and MAPK activation with flagellin and chitin signaling uni-freiburg.deuni-freiburg.denih.gov, the initial perception and some subsequent events can differ. For instance, this compound’s binding to its putative plasma membrane receptor rapidly triggers a sustained Ca²⁺ influx and anion effluxes, which are essential for downstream responses including ROS production and protein phosphorylation uni-freiburg.decmdm.tw. Similarly, flagellin perception also leads to rapid phosphorylation events, a Ca²⁺ burst, and activation of NADPH oxidase for ROS production nih.gov. Chitin perception, on the other hand, involves the LysM receptor kinase CERK1 and can induce ASKα kinase activity in a BAK1-independent manner, unlike flagellin (flg22) or Pep1 which typically involve BAK1.
Despite these individual initiation mechanisms, these pathways often converge or influence one another at later stages. For example, ROS, a common output of this compound, flagellin, and chitin signaling, serves as a hub for cross-talk between various stress response pathways uni-freiburg.de. The extensive overlap in cellular responses, such as ROS production, Ca²⁺ transients, and MAPK activation, suggests a sophisticated integration of signals from different elicitors to generate a robust and coordinated immune response uniprot.org.
Modulation by Microbial Factors
The effectiveness of this compound-induced immunity can be significantly modulated by the presence of other microorganisms, including non-pathogenic symbionts and pathogenic or insect-derived effectors.
Influence of Non-Pathogenic Microorganisms on this compound Responses
Non-pathogenic microorganisms, such as certain bacterial strains, can significantly influence and often enhance plant immune responses triggered by elicitors like this compound. This phenomenon, often referred to as "priming," prepares the plant for more robust defense against subsequent pathogen attacks.
Research has shown that co-incubation of tobacco BY-2 cells with certain non-pathogenic bacterial strains can markedly enhance this compound-induced reactive oxygen species (ROS) production. This enhanced ROS burst serves as a marker for stronger immune system activation. For example, studies have identified bacterial strains like Delftia sp. BR1R-2 and Arthrobacter sp. BR2S-6 that, when applied to Arabidopsis seedlings, induce whole-plant resistance to bacterial pathogens by enhancing this compound-induced ROS production in BY-2 cells. This indicates that non-pathogenic microorganisms can "prime" the plant's immune system, making it more responsive to subsequent elicitor perception. This interaction suggests a potential for utilizing such beneficial microorganisms as biocontrol agents to reduce reliance on chemical pesticides.
Suppression of this compound-Induced Responses by Pathogen/Insect Effectors
Conversely, some pathogenic microorganisms and insect herbivores have evolved sophisticated mechanisms to suppress this compound-induced plant immune responses, thereby facilitating successful colonization or feeding. These microbial and insect effectors interfere with critical nodes in plant defense signaling.
A notable example comes from aphid-plant interactions. Aphids secrete a macrophage migration inhibitory factor (MIF) in their saliva, which has been shown to suppress plant immune responses, including those induced by this compound. Over-expression of aphid MIF in Nicotiana benthamiana leaves repressed this compound-induced callose synthesis and inhibited the hypersensitive cell death, a key defense response. This suppression by aphid MIF is crucial for aphid survival, fecundity, and successful feeding on host plants. The ability of these effectors to interfere with this compound-mediated defense highlights a co-evolutionary arms race between plants and their attackers, where pathogens and herbivores deploy specific molecules to counteract host immunity.
Potential for Agricultural Biotechnology Research
Exploration of Cryptogein as a Tool for Enhancing Plant Resistance to Pathogens
This compound functions as a potent inducer of plant defense responses, leading to both a localized hypersensitive response (HR) and systemic acquired resistance (SAR) nih.govnih.govmuni.czapsnet.org. The initial step in its mode of action involves recognition by an unidentified high-affinity plasma membrane receptor on plant cells nih.govnih.gov. This recognition event rapidly initiates a complex signal transduction cascade.
Key early events include a substantial influx of Ca2+ ions and subsequent protein phosphorylation, both critical for propagating the defense signal within the plant cell nih.govfrontiersin.org. Downstream, this compound treatment leads to the rapid production of reactive oxygen species (ROS) and nitric oxide (NO), which serve as vital signaling molecules in plant immunity nih.govmuni.cznih.govresearchgate.netazolifesciences.comsciencedaily.comfrontiersin.org. Furthermore, this compound influences plant metabolic processes, such as the inhibition of glucose uptake, and induces structural reinforcements in plant cell walls, thereby bolstering physical barriers against pathogen invasion nih.govoup.com. The elicitor also upregulates the expression of pathogenesis-related (PR) proteins, prompts the accumulation of phytoalexins like capsidiol (B150007), and stimulates ethylene (B1197577) production, all of which are integral to the plant's defense arsenal (B13267) muni.cz. Notably, this compound has been shown to induce stomatal closure, an early innate immune response that restricts microbial entry into plant tissues frontiersin.org.
Research findings underscore this compound's potential in conferring disease resistance. For instance, it has been demonstrated to induce resistance in tobacco plants against the oomycete Phytophthora parasitica var. nicotianae nih.govapsnet.org. The measurable production of ROS in tobacco Bright Yellow-2 (BY-2) cells upon this compound treatment is a well-established marker for assessing plant immune activation, making it a valuable tool in immunological research nih.govresearchgate.netazolifesciences.comsciencedaily.comresearchgate.net.
Strategies for Modulating Plant Defense Responses via this compound-Based Approaches
Strategies for modulating plant defense responses using this compound-based approaches are centered on harnessing its potent immune-activating capabilities to bolster crop resilience against a wide range of pathogens frontiersin.orgfrontiersin.org. These strategies involve either direct application of the elicitor or its endogenous production within the plant through genetic manipulation, aiming to prime the plant’s innate immune system for a more effective and broad-spectrum defense.
Genetic Engineering for Endogenous this compound Expression
Genetic engineering provides a powerful means to confer sustained and internal defense activation by enabling the endogenous expression of this compound within plant tissues. The gene encoding this compound, a 98-amino acid protein, has been successfully isolated from Phytophthora cryptogea and introduced into various plant genomes, particularly in tobacco apsnet.orgtandfonline.com.
To manage this compound's expression and mitigate potential adverse effects, such as widespread necrosis, researchers have utilized specific promoters. Pathogen-inducible promoters, like the hsr203J gene promoter, are employed to ensure that this compound is produced primarily in response to pathogen challenges tandfonline.comkoreascience.kr. This targeted expression triggers defense responses, including the hypersensitive response (HR) and the activation of defense-related genes, precisely when needed tandfonline.comkoreascience.krresearchgate.net. Constitutive promoters, such as the 35S CaMV viral promoter, have also been used, demonstrating success in enhancing resistance, although the inherent necrotic activity of this compound requires careful consideration in such applications apsnet.org.
Transgenic tobacco plants engineered to express the this compound gene have exhibited significantly enhanced resistance to a variety of pathogens, including the oomycete Phytophthora parasitica var. nicotianae apsnet.orgtandfonline.com and the bacterial pathogen Pseudomonas syringae pv. syringae koreascience.kr. The presence of the this compound gene leads to the accumulation of PR proteins and the establishment of systemic acquired resistance, effectively pre-arming the plant against subsequent infections muni.czapsnet.org. While this genetic engineering approach holds significant promise for developing durable disease resistance, the complexity of interactions between the expressed gene product, the host plant species, and diverse pathogens means that the full spectrum of the transgenic plant's response can be intricate and may not be entirely predictable tandfonline.com. Furthermore, single amino acid substitutions in this compound have been investigated as a means to reduce necrotic effects while preserving its defense-inducing capabilities apsnet.org.
Development of Screening Systems for Plant Immunity Activators
The creation of efficient screening systems is fundamental for the discovery of novel compounds or microorganisms capable of activating plant immunity. Traditional screening methodologies, which involve whole plants and direct pathogen challenge, are often resource-intensive, time-consuming, and possess inherent limitations in throughput nih.govresearchgate.netazolifesciences.comsciencedaily.com. To address these challenges, advanced screening platforms have been developed using cultured plant cells, such as tobacco BY-2 cells nih.govresearchgate.netazolifesciences.comsciencedaily.comresearchgate.net.
In these innovative systems, this compound plays a central role as a well-characterized and potent elicitor. The typical screening protocol involves incubating candidate microorganisms or chemical compounds with tobacco BY-2 cells, followed by a subsequent treatment with this compound nih.govresearchgate.netazolifesciences.comsciencedaily.comresearchgate.net. The this compound-induced production of reactive oxygen species (ROS) in BY-2 cells serves as a quantifiable and easily measurable marker for assessing the potential of the candidate to prime or enhance the plant's defense response nih.govresearchgate.netazolifesciences.comsciencedaily.comresearchgate.net. An effective immunity activator will lead to an increased level of this compound-induced ROS production, signaling a more robust activation of the plant's immune system azolifesciences.comsciencedaily.com.
This high-throughput screening approach has significantly expedited the identification of novel plant immunity-activating bacteria. For instance, endophytes isolated from Brassica rapa var. perviridis and Raphanus sativus var. hortensis have been successfully screened for their ability to enhance this compound-induced ROS production nih.govresearchgate.netazolifesciences.comsciencedaily.comresearchgate.net. Specific bacterial strains identified through this this compound-based screening method have subsequently demonstrated the capacity to induce whole-plant resistance against various bacterial pathogens, including Pseudomonas syringae pv. tomato DC3000 and Pectobacterium carotovorum subsp. carotovorum nih.govresearchgate.net. Such screening systems are crucial for identifying potential biocontrol agents, contributing to the development of sustainable agricultural practices that can reduce reliance on conventional agrochemicals researchgate.netsciencedaily.com.
Future Research Directions and Unresolved Questions
Elucidation of the Definitive Cryptogein Receptor Molecular Identity
While it is established that this compound binds specifically to high-affinity sites on tobacco plasma membranes, with an apparent dissociation constant (Kd) of approximately 2 nM and a low number of binding sites (around 220 fmol/mg of protein), the definitive molecular identity of this receptor remains elusive. researchgate.netnih.govnih.govmedcraveonline.comnih.govannualreviews.org Biochemical characterization has indicated that the binding sites correspond to a plasma membrane glycoprotein(s) with an N-linked carbohydrate moiety involved in this compound binding. nih.gov Radiation inactivation experiments suggested a functional molecular mass of 193 kDa for the this compound binding component, and cross-linking studies identified two 125I-cryptogein linked N-glycoproteins of approximately 162 and 50 kDa. nih.gov However, the precise gene encoding this receptor and its specific domains responsible for this compound recognition are yet to be fully elucidated. The observation that this compound binds to similar sites in Arabidopsis thaliana and Acer pseudoplatanus plasma membranes without inducing a defense response in these species suggests the absence or inactivity of a downstream signaling protein in these plants, further emphasizing the need to identify all components involved in the initial recognition complex. nih.gov
Table 1: Key Characteristics of this compound Binding to Tobacco Plasma Membranes
| Characteristic | Value / Description | Source |
| Dissociation Constant (Kd) | ~2 nM | nih.govnih.gov |
| Number of Binding Sites | ~100-220 fmol/mg protein | nih.govocl-journal.org |
| Nature of Binding Site | Plasma membrane glycoprotein(s) with N-linked carbohydrate moiety | nih.gov |
| Apparent Functional Molecular Mass | 193 kDa (from radiation inactivation) | nih.gov |
| Cross-linked N-glycoproteins | ~162 kDa and ~50 kDa | nih.gov |
Deeper Understanding of Signal Amplification and Integration Networks
This compound-induced signaling involves a complex and integrated network of events, including Ca2+ influx, anion efflux (particularly nitrate (B79036) and chloride), plasma membrane depolarization, and activation of protein kinases and phosphatases. nih.govoup.comnih.govnih.govresearchgate.netembopress.orgoup.comnih.govnih.gov While the sequence of some early events is understood (e.g., protein phosphorylation followed by Ca2+ influx), the precise molecular mechanisms linking Ca2+ influx to anion efflux, and how these ion fluxes are regulated by phosphorylation events, still require further investigation. nih.govoup.com For instance, the exact link between Ca2+ influx and anion efflux remains unresolved. nih.gov Moreover, the spatial, temporal, and quantitative components of ROS and reactive nitrogen species (RNS) signaling, and how these are precisely orchestrated and sensed to dictate specific defense responses, are still unclear. nih.govnih.gov Future research needs to focus on identifying the specific ion channels and transporters involved, such as the S-type anion channel SLAC1 which is suggested to be activated by this compound and regulate Cl− efflux and ROS production. plos.org A systems biology approach, integrating the effects of calcium, phosphorylation, S-nitrosylation (NO modification of proteins), and protein tyrosine nitration, is essential to uncover the complexities of this integrated signaling network. nih.gov
Characterization of Novel Downstream Targets and Regulatory Mechanisms
This compound triggers the activation of various downstream components, including mitogen-activated protein kinases (MAPKs) like Wound-Induced Protein Kinase (WIPK) and Salicylic (B10762653) Acid-Induced Protein Kinase (SIPK), and induces the expression of defense-related genes. nih.govnih.govmedcraveonline.complos.orgportlandpress.comresearchgate.netnih.gov However, the full spectrum of downstream targets and the intricate regulatory mechanisms controlling their activation and expression remain largely unknown. For example, while a 40-kDa protein kinase is suggested to operate downstream of anion channels, its specific identity and direct regulation by anion efflux need further verification. nih.gov Similarly, the precise mechanisms by which cytosolic signaling events are transmitted to the nucleus to modulate gene expression are poorly understood. portlandpress.com The role of novel regulatory elements, such as "facilitators" in DNA, and their influence on this compound-induced gene expression warrants further exploration. ox.ac.uk Additionally, the involvement of specific chaperone-like proteins, such as NtCdc48, in this compound signaling and its impact on plant immunity, including the regulation of ubiquitin-proteasome activity and turnover of immune receptors, represents an active area of research. researchgate.net
Comprehensive Analysis of this compound Activity Across Diverse Plant Taxa
While this compound's effects are well-characterized in tobacco, its activity across a broader range of plant species is less understood. researchgate.netagriculturejournals.czfrontiersin.org this compound exhibits high necrotic activity in some plant species but not in others, and its ability to bind sterols or fatty acids might correlate with its defense-inducing capacity in some cases. researchgate.netocl-journal.orgoup.comacs.org For instance, this compound scarcely induces hypersensitive responses in Arabidopsis thaliana compared to tobacco, even though binding sites may exist. nih.govplos.org Research is needed to comprehensively analyze the variation in this compound sensitivity and the specific defense responses elicited in diverse plant taxa. This includes investigating the genetic and molecular determinants of sensitivity or insensitivity in different plant families, such as the mediation of this compound activity in tomato by jasmonic acid and ethylene (B1197577) signaling pathways independently of elicitin-sterol interactions. agriculturejournals.czmdpi.comcabidigitallibrary.org Such studies are crucial for understanding the evolutionary mechanisms of plant-oomycete interactions and for potentially leveraging this compound as a biotechnological tool for enhancing disease resistance in a wider array of crops. frontiersin.org
Q & A
Q. What experimental designs are optimal for studying cryptogein-induced signaling pathways in plant cells?
Methodological Answer: To study this compound's effects, suspension-cultured tobacco cells (e.g., BY-2 cell lines) are commonly used due to their well-characterized defense responses. Key steps include:
- Treatment Protocols : Apply this compound at concentrations between 10–50 nM, as higher doses (>50 nM) do not linearly enhance calcium influx or downstream responses like extracellular alkalinization or phytoalexin production .
- Calcium Flux Measurement : Use ⁴⁵Ca²⁺ radiolabeling combined with calcium chelators (e.g., EGTA) or blockers (e.g., La³⁺) to isolate this compound-specific calcium signaling .
- Kinase Activity Assays : Monitor cytosolic and nuclear MAPKs (e.g., SIPK, WIPK) via immunoprecipitation and kinase activity assays, noting that nuclear SIPK activation correlates with cell death .
Q. How can researchers ensure reproducibility in this compound-induced defense response studies?
Methodological Answer:
- Standardize Cell Culture Conditions : Maintain consistent cell line subculturing intervals and growth media (e.g., Murashige and Skoog medium) to avoid variability in this compound sensitivity .
- Control for Calcium Dependency : Include calcium ionophores (e.g., A23187) and inhibitors in parallel experiments to validate calcium’s role in observed responses .
- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting raw data, protocols, and software tools (e.g., ImageJ for protein quantification) in open repositories .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s dose-response relationships for calcium influx and phytoalexin production?
Methodological Answer:
- Time-Course Analysis : Conduct kinetic studies to differentiate early-phase calcium influx (peaking at 5 minutes) from sustained signaling required for phytoalexin synthesis .
- Cross-Inhibition Experiments : Use protein kinase inhibitors (e.g., staurosporine) to dissect phosphorylation-dependent vs. calcium-dependent pathways, revealing bifurcations in signaling cascades .
- Computational Modeling : Develop partial differential equation (PDE) models to simulate nonlinear dynamics of this compound-receptor binding and downstream effector activation .
Q. What methodologies are effective for tracking this compound-induced remodeling of phenylpropanoid metabolism?
Methodological Answer:
- Transcriptomic Profiling : Employ RNA-Seq or qRT-PCR to quantify time-dependent upregulation of genes like PAL (phenylalanine ammonia-lyase), C4H (cinnamate-4-hydroxylase), and 4CL (4-coumarate-CoA ligase) .
- Enzymatic Assays : Measure enzyme activities spectrophotometrically (e.g., PAL activity via cinnamic acid production) and correlate with lignin deposition via phloroglucinol staining .
- Metabolomics : Use LC-MS/MS to profile intermediates (e.g., cinnamic acid, coumaroyl-CoA) and validate pathway flux changes under this compound treatment .
Q. How can heterologous expression of this compound in non-host species (e.g., Phytophthora infestans) alter experimental outcomes?
Methodological Answer:
- Gene Transfer Validation : Use co-transformation with selectable markers (e.g., hygromycin resistance) and confirm this compound secretion via Western blot or ELISA .
- Phenotypic Screening : Assess hypersensitive response (HR) in tobacco leaves inoculated with transformed pathogens, comparing necrosis severity to wild-type strains .
- Cross-Species Signaling Analysis : Test conserved signaling components (e.g., MAPKs) in non-host species to identify evolutionary divergence in this compound perception .
Data and Ethics
Q. What strategies balance open data sharing with privacy in this compound-related health research (e.g., plant-derived therapeutics)?
Methodological Answer:
- De-identification Protocols : Anonymize patient data linked to plant-derived compound trials using pseudonymization or aggregation .
- Consent Frameworks : Draft patient consent forms with clauses for data reuse in secondary studies, reviewed by ethics committees (e.g., Charité Institutional Review Board) .
- Controlled Access Repositories : Use platforms like Zenodo or EBI Biostudies with tiered access levels (open, embargoed, or restricted) .
Literature Synthesis
Q. How to integrate fragmented findings on this compound’s role in systemic acquired resistance (SAR) into a cohesive review?
Methodological Answer:
- Conceptual Mapping : Organize studies by themes (e.g., signaling molecules, genetic pathways) using tools like NVivo or Citavi .
- Critical Appraisal : Apply SPIDER/PICO frameworks to evaluate methodological rigor (e.g., sample size, control groups) in this compound studies .
- Gap Analysis : Highlight understudied areas (e.g., this compound’s interaction with jasmonate signaling) to propose future research directions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
